N-Acetyltyramine is a biologically active amine derivative that has garnered significant interest in pharmaceutical and biotechnology research. This compound serves as a crucial intermediate in the biosynthesis of various natural products and has demonstrated promising biological activities, including anti-tumor properties and quorum-sensing inhibition. Recent advances in metabolic engineering have enabled the sustainable production of this compound and its precursors through engineered microbial strains, offering alternatives to traditional chemical synthesis methods. This whitepaper provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, biosynthesis pathways, analytical methods, and potential therapeutic applications. The information presented herein is particularly relevant for researchers and drug development professionals seeking to exploit this compound's unique characteristics for pharmaceutical development, diagnostic applications, and microbial communication interference. The integration of metabolic engineering approaches with traditional chemistry methods represents a significant advancement in the sustainable production of this valuable compound, potentially enabling broader research exploration and therapeutic development [1] [2].
This compound (CAS Registry Number: 1202-66-0) is a tyrosine derivative with the systematic name N-[2-(4-hydroxyphenyl)ethyl]acetamide. The compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its chemical structure consists of a phenolic ring connected to an ethylamine chain that has been acetylated at the nitrogen atom, contributing to its specific biological activities and physicochemical behavior.
Table 1: Comprehensive Physicochemical Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| CAS Registry Number | 1202-66-0 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Melting Point | 134°C | Consistent across multiple sources [1] |
| Boiling Point | 424.1±28.0°C | At 760 mmHg [1] |
| Density | 1.1±0.1 g/cm³ | [1] |
| Flash Point | 210.3±24.0°C | [1] |
| pKa | 10.01±0.15 | Predicted [3] |
| LogP | 0.39 | Indicates moderate hydrophilicity [1] |
| PSA (Polar Surface Area) | 49.33 Ų | [1] |
The melting point of 134°C is a consistent characteristic across technical sources, providing a key identifying property for purity assessment. The relatively high boiling point and flash point indicate thermal stability under standard processing conditions. The predicted pKa of approximately 10.01 reflects the phenolic hydroxyl group's acidity, while the LogP value of 0.39 suggests moderate hydrophilicity, which influences solubility and partitioning behavior in biological systems. These properties collectively inform decisions regarding purification methods, formulation strategies, and storage conditions for research and development applications [1] [3].
The conventional chemical synthesis of this compound follows a straightforward acylation approach:
Chemical Synthesis Pathway for this compound
Experimental Protocol for Chemical Synthesis:
Recent advances in metabolic engineering have enabled the development of biological production routes for this compound and its precursors:
Microbial Production of Tyramine Precursor: Engineered Corynebacterium glutamicum strains have been developed for sustainable tyramine production, which serves as a direct precursor for this compound. These systems utilize decarboxylation of l-tyrosine by aromatic-l-amino acid decarboxylases (AADCs) under mild conditions, avoiding the harsh requirements of chemical synthesis. The highest reported tyramine titer reached 1.9 g L⁻¹ using a strain overexpressing the tyrosine decarboxylase gene from Levilactobacillus brevis. This biological approach enables production from simple nitrogen and sustainable carbon sources, including glucose, ribose, and xylose, with successful scale-up to 1.5 L bioreactor batch fermentation [4].
De Novo Biosynthesis in Engineered E. coli: Research has demonstrated the feasibility of de novo biosynthesis of this compound in engineered Escherichia coli directly from glucose. This approach integrates the complete biosynthetic pathway from simple carbon sources to the final product, potentially offering a more sustainable and scalable production method compared to traditional approaches [2].
This compound demonstrates multiple biologically relevant activities with potential therapeutic applications:
Table 2: Documented Biological Activities of this compound
| Activity Type | Experimental Model | Observed Effects/Mechanism |
|---|---|---|
| Quorum-Sensing Inhibition | C. violaceum ATCC 12472 | Inhibition of bacterial quorum-sensing systems [1] |
| Chemoreversal Activity | P388 murine leukemia cells | Reversal of doxorubicin resistance; IC₅₀ 0.13 μg/mL in combination vs. 0.48 μg/mL for doxorubicin alone [1] |
| Diagnostic Biomarker | Human urine samples | Specific biomarker for Onchocerca volvulus infection (as NATOG) [5] |
| Cytotoxin Properties | Not specified | Derived from marine bacterium Streptoverticillium [3] |
The quorum-sensing inhibition activity is particularly noteworthy as it represents a potential anti-virulence strategy against bacterial pathogens without exerting direct growth pressure that often leads to resistance. The chemoreversal activity demonstrated in combination with doxorubicin suggests potential applications in combination cancer therapies, possibly through interference with drug efflux mechanisms. As a diagnostic biomarker, this compound-O,β-glucuronide (NATOG) has been investigated as a specific indicator for Onchocerca volvulus infection (river blindness), though studies showed limited potential in amicrofilaridermic individuals [1] [5].
Experimental Protocol for LC-MS/MS Analysis of NATOG:
For laboratories without access to MS instrumentation, an LC-fluorescence method has been developed:
This compound-O,β-glucuronide (NATOG) demonstrates excellent stability characteristics suitable for tropical field conditions:
This compound serves multiple roles in current research contexts:
Handling and Storage:
Safety Considerations:
The advancing metabolic engineering approaches for producing this compound and its precursors offer promising alternatives to conventional chemical synthesis, potentially enabling more sustainable and scalable production [4] [2]. These biological production platforms, particularly those utilizing engineered Corynebacterium glutamicum and Escherichia coli strains, may facilitate broader research exploration and therapeutic development of this compound and its derivatives.
The primary biosynthetic pathway for N-acetyltyramine from L-tyrosine involves two key enzymatic steps [1]:
tdc or tdcA gene) [1] [2].aanat gene) [1].For a self-sufficient system, the pathway can be extended for de novo biosynthesis from glucose. This requires engineering the host's metabolic pathway to enhance the supply of L-tyrosine, which involves overexpressing key genes in the shikimate pathway (e.g., aroGfbr and tyrAfbr, which are feedback-resistant variants) to direct carbon flux toward L-tyrosine production [1].
The complete workflow is as follows:
This compound biosynthesis pathway from glucose and L-tyrosine.
Enzyme Functions and Characteristics
| Enzyme | EC Number | Gene | Function in Pathway | Source Organism (if specified) |
|---|---|---|---|---|
| Tyrosine Decarboxylase (TDC) | 4.1.1.25 | tdcA / tdc |
Decarboxylates L-tyrosine to form tyramine [2] | Enterococcus durans [2] |
| Arylalkylamine N-acetyltransferase (AANAT) | 2.3.1.87 | aanat |
Acetylates tyramine to form this compound [1] | Not specified in search results |
Quantitative Production Data
The following table summarizes key metrics from a recent study achieving de novo biosynthesis in engineered E. coli [1]:
| Engineering Stage / Focus | Key Genetic Modifications | Resulting this compound Titer | Cultivation / Notes |
|---|---|---|---|
| Baseline Pathway | Introduction of tdc and aanat genes |
Not explicitly stated (relies on endogenous L-tyrosine) | L-tyrosine used as a substrate [1] |
| De Novo Biosynthesis | Overexpression of aroGfbr and tyrAfbr |
Not explicitly stated | Production from glucose [1] |
| Enhanced De Novo Biosynthesis | Additional overexpression of tktA and ppsA |
854 mg/L | Production from glucose; final reported titer [1] |
This protocol outlines the methodology for establishing and optimizing this compound production in engineered E. coli, based on the referenced research [1].
1. Molecular Cloning and Strain Construction
tdc (tyrosine decarboxylase) and aanat (arylalkylamine N-acetyltransferase) genes. This creates the baseline production strain.aroG (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and tyrA (encoding chorismate mutase/prephenate dehydrogenase).tktA (encoding transketolase, which increases erythrose-4-phosphate supply) and ppsA (encoding phosphoenolpyruvate synthase, which increases phosphoenolpyruvate supply).2. Fermentation and Production
3. Analytical Methods (Quantification)
tdcA) and the tyrosine/tyramine antiporter gene (tyrP) is tightly regulated. This operon is strongly induced by the combination of an acidic environment (low pH) and high extracellular tyrosine concentration [2].
The most prominent documented activity of N-acetyltyramine is its ability to inhibit the growth of multidrug-resistant bacteria. Research on a Saharan strain of Streptomyces acrimycini (GSB-11) identified this compound as one of the active compounds it produces.
The biosynthesis of this compound in microorganisms follows a short, two-step pathway from the aromatic amino acid L-tyrosine.
Biosynthetic pathway of this compound from L-tyrosine [2] [3].
This pathway has been successfully reconstructed in engineered bacterial hosts like Escherichia coli for de novo production, where the microorganism produces the compound from simple carbon sources like glucose [3]. Metabolic engineering strategies involved:
tdc) and arylalkylamine N-acyltransferase (aanat) genes were heterologously expressed in E. coli [3].aroGfbr and tyrAfbr) to increase the intracellular pool of L-tyrosine [3].tktA) to increase the flux of erythrose-4-phosphate, further boosting the L-tyrosine supply [3]. One study achieved a production titer of 854 mg/L of this compound using such an engineered E. coli strain [3].For research and development purposes, the quantitative data on this compound's activity and production are critical. The table below consolidates key figures from recent studies.
| Parameter | Value | Context / Bacterial Strain |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 10 - 30 mg/mL | Against multidrug-resistant pathogens; produced by Streptomyces sp. GSB-11 [1]. |
| Production Titer | 854 mg/L | De novo biosynthesis from glucose in engineered E. coli [3]. |
For researchers looking to isolate and evaluate this compound from bacterial sources, the following general workflow, derived from the study on Streptomyces sp. GSB-11, can serve as a reference [1]:
The table below summarizes the available technical and safety information for N-Acetyltyramine (CAS #1202-66-0) [1] [2].
| Property | Details |
|---|---|
| CAS Number | 1202-66-0 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Melting Point | 169 °C |
| Boiling Point | 424.1 ± 28.0 °C (Predicted) |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.01 ± 0.15 (Predicted) |
| Form | Light brown to brown solid |
| Storage | Sealed in dry, freezer (under -20°C) |
| Solubility | Soluble in DMSO |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | R41: Risk of serious damage to eyes. |
| Safety Statements | S26-S39: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable eye/face protection. |
| Acute Toxicity (LD50) | Mouse, intravenous: > 500 mg/kg [1] [2] |
While the search results do not contain specific experimental protocols for this compound itself, the methodology from a safety evaluation study on a botanical extract (Trachelospermi Caulis et Folium) can serve as a reference for how such preclinical safety assessments are typically conducted [3].
The following diagram outlines the general workflow of an acute toxicity study as described in this research:
Workflow for an in vivo acute toxicity study [3].
N-Acetyltyramine is a biological compound with reported activity as a quorum-sensing inhibitor and an agent that reverses drug resistance in leukemia cells [1]. Its molecular structure is key to its function.
The table below summarizes its fundamental properties and calculated hydrogen bonding potential based on its functional groups [1]:
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 1202-66-0 [1] |
| Molecular Formula | C₁₀H₁₃NO₂ [1] |
| Molecular Weight | 179.22 g/mol [1] |
| SMILES Notation | OC1=CC=C(C=C1)CCNC(C)=O [1] |
| Functional Groups | Phenolic Hydroxyl (-OH), Amide (-CONH-), Aromatic Ring |
| H-Bond Donors | 2 (Phenolic -OH, Amide -NH-) |
| H-Bond Acceptors | 3 (Carbonyl O, Phenolic O, Amide N) |
The following diagram illustrates the molecular structure and highlights the key functional groups involved in hydrogen bonding, based on the SMILES notation [1]:
Diagram illustrating this compound's functional groups and their contribution to its hydrogen-bonding capacity.
While explicit protocols for analyzing this compound's hydrogen bonding are not available in the search results, the following context from related research can guide your experimental design.
Based on the available information and standard practices, here is a generalized framework for the key experiments you would need. Specific details like buffer compositions, instrument parameters, and software for analysis must be defined from primary literature.
The following chart outlines the high-level workflow for characterizing this compound:
A proposed high-level workflow for the analytical and structural characterization of this compound.
| Experimental Goal | Recommended Methodology | Key Steps & Considerations |
|---|
| Compound Identification & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | 1. Sample Preparation: Extract from biological matrix (e.g., urine, cell culture). 2. Chromatography: Separate using a C18 column with a water/acetonitrile gradient. 3. Mass Detection: Use ESI in positive mode to detect molecular ion [M+H]⁺ (m/z 180.1 for C₁₀H₁₃NO₂). | | Structural Confirmation & H-Bond Mapping | Single-Crystal X-ray Diffraction (XRD) [3] | 1. Crystallization: Grow a high-quality single crystal via vapor diffusion or slow evaporation. 2. Data Collection: Measure diffraction intensity at low temperature (e.g., 100K). 3. Structure Solution: Solve and refine the structure to determine atomic positions and H-bond geometries (distances and angles). | | Theoretical H-Bond Propensity | Computational Chemistry | 1. Molecular Modeling: Optimize geometry using software (e.g., Gaussian, Schrodinger). 2. Surface Analysis: Calculate molecular electrostatic potential (MEP) surfaces. 3. Energy Calculation: Predict H-bond strength and interaction sites. |
N-Acetyltyramine (NAT) is a biologically active metabolite derived from tyrosine that has gained significant scientific interest due to its multiple applications in biomedical research and drug development. This compound has demonstrated potent bioactivities including anti-free radical, antithrombotic, and antitumour properties, making it a promising candidate for therapeutic development [1]. Additionally, NAT and its metabolite This compound-O-glucuronide (NATOG) have been investigated as potential biomarkers for parasitic diseases like onchocerciasis (river blindness), highlighting their diagnostic significance [2] [3]. The analysis of NAT presents particular challenges due to its presence in complex biological matrices, often at low concentrations, and the necessity for selective detection methods that can distinguish it from structurally similar endogenous compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for NAT quantification due to its exceptional sensitivity, selectivity, and specificity. This technique combines the superior separation capabilities of high-performance liquid chromatography with the detection power of tandem mass spectrometry, enabling accurate measurement of NAT even in challenging matrices like urine, plasma, and bacterial culture supernatants [3] [4]. The development of robust LC-MS/MS methods for NAT requires careful optimization of multiple parameters including chromatographic separation, ionization techniques, and mass detection conditions to ensure reliable performance across various applications from basic research to clinical biomarker validation and pharmaceutical quality control.
The following protocol provides a standardized approach for NAT quantification in biological samples, compiled from published methodologies with modifications for enhanced performance and reliability [3] [4].
Sample Preparation: For urine samples, dilute 100 μL of sample with 900 μL of cold methanol or acetonitrile containing internal standard (e.g., deuterated NAT if available). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean LC-MS vial for analysis. For plasma samples, employ protein precipitation with trifluoroacetic acid followed by centrifugation and collection of the supernatant [4]. This simple pretreatment effectively removes interfering proteins and provides sufficient clean-up for most applications.
Chromatographic Conditions: Separation is achieved using a reversed-phase UPLC system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) or equivalent C18 column maintained at 45°C [3]. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B) with a gradient elution: initial 2% B, increased to 15% B over 3 minutes, then to 98% B in a step gradient, held for 0.9 minutes before re-equilibration. The flow rate is set at 0.6 mL/min with a total run time of 6.5 minutes, efficiently separating NAT from matrix interferences and isobaric compounds [3] [4].
Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Optimize the source parameters: capillary voltage 2,500 V, nebulizer pressure 20 psig, drying gas flow 7 L/min, and gas temperature 500°C [3]. For NAT, monitor the transition m/z 356.1 → 180.1 (for NATOG, the glucuronidated form) with a dwell time of 100 ms. For underivatized NAT, optimize transitions specific to the molecular ion [2].
Quantification: Prepare calibration standards in the range of 1-1000 ng/mL using analyte-free matrix. Use a linear regression curve with 1/x² weighting after log-log transformation. Include quality control samples at low, medium, and high concentrations throughout the analytical batch to ensure accuracy and precision [3].
Table 1: LC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Setting | Notes |
|---|---|---|
| Column | Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) | Alternative: Supelco Ascentis Express C18 |
| Column Temperature | 45°C | Improves peak shape and retention consistency |
| Mobile Phase A | 0.1% Formic acid in H₂O | Enhances ionization in positive mode |
| Mobile Phase B | Methanol | Alternative: Acetonitrile |
| Gradient Program | 2% B to 15% B (3 min), then to 98% B | Step gradient for rapid elution |
| Flow Rate | 0.6 mL/min | Optimal for column dimensions |
| Injection Volume | 2 μL | Reduces matrix effects |
| Ionization Mode | ESI+ | Preferred for NAT structure |
| MRM Transition | 356.1 → 180.1 | NATOG; adjust for underivatized NAT |
| Capillary Voltage | 2500 V | Optimize for instrument |
| Gas Temperature | 500°C | Aids desolvation |
The following diagram illustrates the complete analytical workflow for NAT quantification, from sample preparation to data analysis:
Diagram 1: Complete analytical workflow for this compound quantification using LC-MS/MS
Method validation is essential to demonstrate that the LC-MS/MS method for NAT is reliable, reproducible, and fit for its intended purpose. The validation should follow established regulatory guidelines such as FDA Bioanalytical Method Validation [5]. The table below summarizes key validation parameters and typical results for a validated NAT assay:
Table 2: Method Validation Parameters and Results for this compound LC-MS/MS Assay
| Validation Parameter | Experimental Approach | Acceptance Criteria | Typical Results for NAT |
|---|---|---|---|
| Accuracy | Comparison of measured vs. known concentration in QCs | ±15% of nominal value (±20% at LLOQ) | 87.4-114.3% recovery [4] |
| Precision | Repeated analysis of QCs (n=6) intra-day and inter-day | CV ≤15% (≤20% at LLOQ) | Intra-day CV <11.8%, Inter-day CV <14.3% [4] |
| Linearity | Calibration curves (1-1000 ng/mL) | R² ≥0.99 | R² = 0.998 or better [4] [6] |
| Lower Limit of Quantification (LLOQ) | Lowest standard with accuracy ±20% and precision ≤20% | Signal-to-noise ratio ≥20:1 | 1-10 ng/mL, depending on matrix [5] [3] |
| Specificity | Analysis in 6 different lots of matrix | No interference >20% of LLOQ | No significant interference observed [3] |
| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible | >85% with internal standard normalization [5] |
| Matrix Effects | Post-column infusion; post-extraction addition | CV ≤15% | Minimal with proper sample dilution [3] |
| Stability | Bench-top, processed, freeze-thaw, long-term | ±15% of nominal | Stable under tropical conditions [3] |
For regulated applications, additional validation elements are necessary. Stability testing should evaluate NAT under various conditions including bench-top stability (6-24 hours at room temperature), processed sample stability in autosampler (12-24 hours), freeze-thaw stability (3-6 cycles), and long-term stability at -70°C [5]. NAT has demonstrated remarkable stability even under tropical conditions, making it suitable for field studies in endemic regions where refrigeration may be limited [3].
Matrix effects should be thoroughly investigated by analyzing samples from at least six different matrix sources/lots. The precision and accuracy of back-calculated concentrations should be within pre-defined criteria (typically ±15%) to provide confidence that matrix effect is not causing variation in reported analyte concentrations [5]. For NAT analysis, a 30-fold dilution of urine samples has been shown to effectively minimize matrix effects while maintaining adequate sensitivity [3]. The use of a stable isotope-labeled internal standard for NAT, when available, provides the most effective compensation for both recovery variability and ionization suppression/enhancement in the mass spectrometer source.
LC-MS/MS methods for NAT have enabled significant advances across multiple scientific disciplines:
Infectious Disease Diagnostics: NAT and its metabolite This compound-O-glucuronide (NATOG) serve as specific biomarkers for active Onchocerca volvulus infection, the parasitic nematode causing river blindness [2] [3]. Research has demonstrated elevated NATOG values in both mono- and co-infections specifically in the presence of O. volvulus, with a proposed threshold concentration for distinguishing active infections. This application is particularly valuable for monitoring mass drug administration programs in endemic regions, though recent studies indicate limited potential in amicrofilaridermic individuals with no or low levels of microfilaria in the skin [3].
Metabolic Engineering and Biotechnology: Engineered Escherichia coli strains have been developed for de novo biosynthesis of NAT from glucose, achieving production titers of 854 mg/L [1]. The LC-MS/MS method is crucial for quantifying NAT in complex fermentation broths and optimizing metabolic pathways through overexpression of key enzymes including tyrosine decarboxylase (tdc), arylalkylamine N-acyltransferase (aanat), aroGfbr, TyrAfbr, transketolase I (tktA), and phosphoenolpyruvate synthase (ppsA) genes. This application highlights the importance of robust analytical methods in synthetic biology and bioprocess optimization.
Pharmaceutical Quality Control: While the search results focus on NAT, analogous N-acetylated amino acids like N-acetyl-tryptophan are used as stabilizers in albumin products and require precise quantification [6]. LC-MS/MS methods have been developed and validated for monitoring these compounds and their degradation products under various stress conditions. These methods employ a "fit-for-purpose" validation approach using surrogate matrices when necessary and demonstrate excellent linearity with correlation coefficients (R²) of 0.998 or better [4] [6].
The following diagram illustrates the biosynthetic and metabolic pathways of this compound, highlighting its origin and fate in biological systems:
Diagram 2: Biosynthetic pathway and metabolic fate of this compound in biological systems
Even well-validated methods may encounter performance issues that require troubleshooting:
Signal Instability or Suppression: If inconsistent NAT signals are observed, investigate matrix effects by performing post-column infusion experiments. To mitigate ionization suppression, optimize sample dilution factors (typically 10-30 fold for urine samples) and improve chromatographic separation to shift NAT retention away from phospholipid and salt elution regions [5] [3]. Alternative sample preparation methods such as solid-phase extraction may be necessary for particularly challenging matrices.
Poor Chromatographic Peak Shape: Broad or tailing NAT peaks suggest secondary interactions with the stationary phase. Consider adding 0.1% formic acid to the mobile phase to improve peak symmetry through ion suppression [3]. Column temperature optimization (40-50°C typically provides best results) and use of high-purity, LC-MS grade solvents can also significantly enhance chromatographic performance. If problems persist, transition to a specialized column chemistry such as HILIC for polar compounds.
Insufficient Sensitivity: For applications requiring lower detection limits than standard methods provide, several enhancement strategies are available. Electrospray ionization optimization through careful adjustment of source parameters (nebulizer gas, drying gas temperature, and capillary voltage) can significantly improve ion yield [3]. Alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may provide enhanced sensitivity for NAT in specific matrices by reducing competition for charge during ionization [7].
Retention Time Shifts: Gradual changes in NAT retention indicate column degradation or mobile phase inconsistency. Ensure fresh mobile phase preparation every 24-48 hours and implement a rigorous column cleaning schedule. When transferring methods between different LC systems (HPLC to UHPLC), adjust gradient profiles according to column volume differences while maintaining the same separation selectivity [7].
The LC-MS/MS methods described in these application notes provide robust, sensitive, and specific approaches for quantifying this compound across various matrices and applications. The carefully optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters enable reliable quantification of this biologically significant compound for research, diagnostic, and pharmaceutical purposes. The validation data demonstrates that these methods meet rigorous analytical standards for precision, accuracy, and reliability [5] [4].
Future developments in NAT analysis will likely focus on increasing throughput through ultra-fast chromatographic separations and enhancing accessibility through simplified instrumentation. The demonstrated stability of NAT and its metabolites under challenging field conditions suggests potential for point-of-care diagnostic applications in resource-limited settings [3]. Additionally, the growing importance of NAT in metabolic engineering and biotechnology will drive demand for increasingly sensitive and high-throughput analytical methods to support strain development and bioprocess optimization [1]. These LC-MS/MS protocols provide a solid foundation for these advancing applications while ensuring data quality and reproducibility in both research and regulated environments.
N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a promising non-invasive biomarker for active Onchocerca volvulus infection, the parasitic nematode responsible for onchocerciasis (river blindness). This small molecule metabolite is derived from a unique metabolic pathway involving both the parasite and human host: the nematode neurotransmitter tyramine is first acetylated to form this compound within the parasite, then subsequently glucuronidated by human metabolic enzymes before renal excretion. This parasite-specific origin provides NATOG with significant advantages over conventional diagnostic markers, as it can differentiate between active and past infections, unlike antibody-based tests that cannot distinguish current from historical exposure.
The discovery of NATOG through metabolomic analysis of urine samples from infected individuals has opened new avenues for monitoring parasitic infections and treatment efficacy. Unlike the traditional skin snip biopsy method—which is invasive, painful, and suffers from low sensitivity in amicrofilaridermic individuals—NATOG detection in urine offers a non-invasive alternative that is more readily accepted by endemic communities. Furthermore, NATOG has demonstrated excellent stability characteristics under tropical conditions, maintaining integrity despite sun exposure, temperature fluctuations, and pH variations ranging from 4 to 8, making it ideally suited for field applications in resource-limited settings where onchocerciasis is endemic.
The accurate quantification of NATOG in urine requires careful sample preparation to minimize matrix effects and optimize recovery. Sample preparation strategies for NATOG analysis must address the complex composition of human urine, which contains numerous compounds that can interfere with analytical detection. The primary goals of sample preparation include removing interfering substances, concentrating the analyte, and ensuring compatibility with the detection method. For NATOG analysis, sample preparation is relatively straightforward due to the molecule's inherent stability and the specificity of the detection methods employed, particularly liquid chromatography tandem mass spectrometry (LC-MS/MS).
One significant advantage of NATOG as a biomarker is its remarkable stability under various storage conditions. Research has demonstrated that NATOG remains stable in urine samples exposed to diverse environmental conditions, including tropical temperatures and varying pH levels. This stability reduces the need for complex preservation techniques or immediate processing, which is particularly beneficial in field studies conducted in remote endemic areas. The molecule withstands multiple freeze-thaw cycles without significant degradation, further enhancing its utility as a practical biomarker for large-scale epidemiological studies and elimination programs.
Urine Collection: Collect mid-stream urine samples in sterile, leak-proof containers. No special preservatives are required due to NATOG's documented stability. Record collection time and date, and note any medications the participant may be taking. For quantitative analysis, consider creatinine normalization to account for urine concentration variations.
Short-term Storage and Transportation: If immediate processing is not possible, urine samples can be stored at 4°C for up to 24 hours. For transportation from field collection sites, samples can be maintained at ambient temperature for several hours without significant NATOG degradation, even under tropical conditions.
Long-term Storage: For extended storage, freeze urine samples at -20°C or below. NATOG remains stable for at least 12 months under these conditions. Avoid repeated freeze-thaw cycles; if necessary, aliquot samples before freezing.
Sample Preparation for LC-MS/MS Analysis: Thaw frozen urine samples completely at room temperature and vortex thoroughly to ensure homogeneity. Prepare a 1:25 to 1:30 dilution in Milli-Q water (e.g., 10 μL urine + 240 μL water for 1:25 dilution). Centrifuge diluted samples at 10,000 × g for 5 minutes to remove any particulate matter. Transfer the supernatant to autosampler vials for analysis. For low-concentration samples, a solid-phase extraction (SPE) concentration step may be incorporated, though this is not typically necessary given NATOG's relatively high concentration in infected individuals.
Quality Control Samples: Prepare calibration standards by spiking known concentrations of synthetic NATOG (purity >98%) into pooled control urine or Milli-Q water. Include quality control samples at low, medium, and high concentrations throughout the analytical run to monitor method performance. For absolute quantification, consider using deuterated NATOG (D3-NATOG) as an internal standard to account for matrix effects and instrument variability.
Table 1: Stability Characteristics of NATOG in Urine Under Various Conditions
| Condition | Temperature | Time Period | Stability Outcome |
|---|---|---|---|
| Ambient storage | 25-35°C | 24 hours | No significant degradation |
| pH variation | 4-8 | 24 hours | Stable across range |
| Freeze-thaw | -20°C to RT | 3 cycles | No significant degradation |
| Long-term storage | -20°C | 12 months | No significant degradation |
| Sunlight exposure | Variable | 8 hours | No significant degradation |
Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard method for NATOG quantification due to its high sensitivity, specificity, and ability to accurately measure analyte concentrations across a broad dynamic range. The LC-MS/MS method for NATOG detection typically utilizes a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode, which provides optimal sensitivity and selectivity for target analyte quantification. The instrument configuration and method parameters have been optimized specifically for NATOG detection through extensive validation studies.
The chromatographic separation is achieved using an ultra-performance liquid chromatography (UPLC) system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) maintained at 45°C. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B), with a gradient elution program starting at 2% Buffer B and increasing to 15% over 3 minutes, followed by a step gradient to 98% Buffer B. The mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with the transition m/z 356.1 → 180.1 monitored for NATOG quantification. The instrument parameters typically include a capillary voltage of 2,500 V, nebulizer pressure of 20 psig, drying gas flow of 7 L/min, and gas temperature of 500°C.
Mobile Phase Preparation: Prepare Buffer A by adding 1 mL of mass spectrometry-grade formic acid to 1 L of Milli-Q water. Mix thoroughly and degas by sonication for 10 minutes. Use mass spectrometry-grade methanol as Buffer B without modification.
Chromatographic Separation: Inject 2-5 μL of prepared sample onto the UPLC column. Employ a gradient elution at a flow rate of 0.6 mL/min with the following profile: 0-3.0 min: 2-15% B (linear gradient), 3.0-3.1 min: 15-98% B (step gradient), 3.1-4.0 min: 98% B (hold), 4.0-4.1 min: 98-2% B (step gradient), and 4.1-6.0 min: 2% B (reequilibration). The total run time is 6 minutes per sample.
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with the following SRM transition for NATOG: precursor ion m/z 356.1 → product ion m/z 180.1 with a dwell time of 100 ms. Optimize collision energy for maximum response of the product ion (typically ~20 eV). For deuterated internal standard (D3-NATOG), monitor the transition m/z 359.1 → 183.1.
Calibration Curve Preparation: Prepare a stock solution of NATOG in Milli-Q water at a concentration of 1 mM. Serially dilute to create calibration standards covering the expected concentration range in samples (typically 1-100 μM). Include a blank (matrix without analyte) and zero sample (matrix with internal standard only). Process calibration standards in the same manner as patient samples.
Data Analysis: Use instrument software to integrate peak areas for NATOG and internal standard in all samples. Construct a calibration curve by plotting peak area ratio (NATOG/IS) against concentration using linear regression with 1/x² weighting. Calculate NATOG concentrations in patient samples by interpolating from the calibration curve. Apply dilution factors as appropriate.
Figure 1: LC-MS/MS Workflow for NATOG Analysis in Urine Samples
For laboratories without access to mass spectrometry instrumentation, an LC-fluorescence method provides a viable alternative for NATOG detection. While less specific than MS-based methods, fluorescence detection offers sufficient sensitivity for NATOG quantification, with a limit of quantification (LOQ) of 1 μM. This method utilizes the native fluorescence properties of the aromatic ring in the NATOG structure after chromatographic separation. Although the search results do not provide exhaustive details on the exact fluorescence parameters, typical excitation and emission wavelengths for tyramine derivatives are 275 nm and 305 nm, respectively.
The sample preparation for LC-fluorescence analysis follows a similar approach to the LC-MS/MS method, though with a less extensive dilution (typically 1:10 in Milli-Q water). The chromatographic conditions may require modification to achieve optimal separation of NATOG from potentially interfering fluorescent compounds in urine. While this method sacrifices some specificity compared to MS-based detection, it provides a more accessible analytical approach for resource-limited settings and can be successfully implemented with more widely available HPLC equipment with fluorescence detectors.
Significant progress has been made in developing point-of-care tests for NATOG detection using lateral flow immunoassay technology. This approach utilizes monoclonal antibodies (mAbs) specifically selected for their high affinity and selectivity for NATOG. The development of these antibodies presented considerable challenges due to the small size of the NATOG molecule and the need to distinguish it from other glucuronidated metabolites in urine. Researchers successfully addressed this by designing a hapten (DG1) that preserves the core NATOG structure while incorporating a thiol linkage site for conjugation to carrier proteins like keyhole limpet hemocyanin (KLH).
The LFIA format employs a competitive assay design where NATOG in the urine sample competes with a immobilized NATOG analogue on the test strip for binding to gold nanoparticle-conjugated anti-NATOG antibodies. Under optimized conditions, the assay demonstrates a linear response for NATOG concentrations (R² = 0.91) and can accurately classify patient samples with 85% accuracy using a cutoff concentration of 25 μM. This diagnostic format offers the advantages of rapid analysis (10-15 minutes), minimal sample preparation (urine may be used directly or with minimal dilution), and no requirement for specialized equipment, making it ideally suited for field deployment in endemic regions.
Table 2: Comparison of Analytical Methods for NATOG Detection
| Parameter | LC-MS/MS | LC-Fluorescence | Lateral Flow Immunoassay |
|---|---|---|---|
| Limit of Quantification | 0.7 μM | 1 μM | 25 μM (cutoff) |
| Sample Volume | 10 μL | 10-50 μL | 50-100 μL |
| Sample Preparation | 1:25 dilution in water | 1:10 dilution in water | Minimal or none |
| Analysis Time | 6 minutes/sample | 10-15 minutes/sample | 10-15 minutes |
| Equipment Cost | High | Medium | Low |
| Expertise Required | High | Medium | Low |
| Throughput | Medium-High | Medium | High |
| Field Applicability | Low | Medium | High |
When implementing NATOG analysis, several technical considerations require careful attention to ensure reliable results. The ion suppression/enhancement effects in mass spectrometric detection must be evaluated through post-column infusion experiments or by comparing the response of standards in matrix versus neat solution. While urine samples are typically diluted before analysis, residual matrix effects can still influence quantification accuracy. The use of a stable isotope-labeled internal standard (D3-NATOG) is strongly recommended to correct for these effects and ensure measurement precision.
The linear dynamic range of the NATOG assay should be appropriately established based on the expected concentrations in the study population. Research indicates that NATOG concentrations can vary significantly between individuals, with average values of approximately 42.8 ± 3.7 μM in O. volvulus-infected patients compared to 6.4 ± 0.7 μM in non-infected endemic controls. In method validation, key parameters including precision (CV < 10%), accuracy (85-115%), recovery (>80%), and stability under various storage conditions must be demonstrated. For longitudinal studies monitoring treatment efficacy, the method should demonstrate sufficient sensitivity to detect decreasing NATOG concentrations following anthelmintic therapy.
The diagnostic application of NATOG measurement requires careful consideration of the appropriate cutoff values for differentiating infected from non-infected individuals. Proposed NATOG thresholds in the literature range from 13-25 μM, with the variation potentially attributable to differences in study populations, infection intensities, and analytical methods. Using a 13 μM cutoff, one study reported sensitivity of 15.9% and specificity of 95.9%, while a 25 μM cutoff provided 95% confidence in positive diagnosis. This relationship between cutoff concentration and diagnostic performance must be balanced based on the specific application—whether for surveillance (higher specificity preferred) versus clinical diagnosis (higher sensitivity preferred).
The correlation between NATOG levels and infection intensity represents another important consideration. Research has demonstrated a positive association between urinary NATOG concentration and skin microfilarial density, with higher NATOG levels observed in persons with severe versus mild onchocerciasis-associated epilepsy. This relationship supports the utility of NATOG not only as a diagnostic biomarker but potentially as a measure of infection intensity and treatment response. However, studies have also highlighted limitations in NATOG's diagnostic performance in amicrofilaridermic individuals with low parasite burdens, emphasizing the need for careful interpretation in populations with long-standing ivermectin treatment histories.
The analysis of this compound-O,β-glucuronide (NATOG) in urine provides researchers with a valuable tool for studying Onchocerca volvulus infections. The detailed protocols presented in this document cover the complete analytical workflow from sample collection through data interpretation, with particular emphasis on the robust and sensitive LC-MS/MS methodology. The ongoing development of alternative detection methods, including LC-fluorescence and lateral flow immunoassays, promises to expand access to NATOG-based monitoring in diverse laboratory settings and field environments. As elimination efforts for onchocerciasis intensify, accurate monitoring tools like NATOG detection will play an increasingly important role in assessing intervention efficacy and verifying transmission interruption.
N-Acetyltyramine-O,β-glucuronide (NATOG) is a parasitic metabolite produced by the filarial nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness). This metabolite was initially identified through urine metabolome analysis as a potential specific biomarker for detecting active infection. Onchocerciasis remains a significant public health challenge in many tropical regions, affecting millions of people primarily in sub-Saharan Africa. The limitations of current diagnostic methods, including the inability to distinguish between past and active infections, have driven the search for novel biomarkers that can accurately identify active infection and monitor treatment efficacy. NATOG emerged as a promising candidate due to its origin as a neurotransmitter-derived secretion molecule specifically produced by O. volvulus [1] [2].
The investigation of NATOG as a diagnostic biomarker represents an innovative approach in parasitology diagnostics, moving beyond traditional methods that rely on microscopic detection of microfilariae or antibody-based tests. As a metabolite, NATOG offers the potential advantage of indicating active infection rather than just exposure. Furthermore, metabolite biomarkers can potentially provide quantitative information about parasite burden and response to treatment. However, comprehensive evaluation of NATOG's diagnostic potential required the development of robust analytical methods suitable for both laboratory research and potential field applications, leading to the creation of LC-fluorescence-based detection protocols that offer enhanced accessibility compared to mass spectrometry-based approaches [1] [3].
Liquid chromatography coupled with fluorescence detection (LC-fluorescence) represents a highly sensitive analytical technique that combines the separation power of liquid chromatography with the selective detection capabilities of fluorescence spectroscopy. For NATOG analysis, this method leverages the compound's intrinsic fluorescent properties, eliminating the need for complex derivatization procedures. The fundamental principle involves the separation of NATOG from other urinary components using reversed-phase chromatography, followed by its detection through excitation at a specific wavelength and measurement of the emitted fluorescence at a longer wavelength. The chromatographic separation is crucial for isolating NATOG from potentially interfering compounds in complex biological matrices like urine, thereby enhancing assay specificity and reliability [1] [4].
The development of the LC-fluorescence method for NATOG detection was motivated by the need for a more accessible and cost-effective alternative to liquid chromatography tandem mass spectrometry (LC-MS/MS). While LC-MS/MS offers exceptional sensitivity and specificity, its high operational costs and technical requirements limit its utility in resource-constrained settings where onchocerciasis is endemic. The LC-fluorescence method demonstrated a limit of quantification (LOQ) of 1 μM, which provides sufficient sensitivity for detecting NATOG in clinical samples. This sensitivity, combined with the method's relative simplicity and lower operational costs, makes it particularly suitable for large-scale screening programs and potential integration into point-of-care diagnostic devices in the future [1].
The optimization of the LC-fluorescence method for NATOG detection involved systematic evaluation of several critical parameters to maximize sensitivity, specificity, and reproducibility. Key aspects of method optimization included:
Fluorescence detection wavelengths: Through comprehensive spectral analysis, researchers determined that maximum sensitivity for NATOG detection was achieved using an excitation wavelength of 232 nm (λex) and an emission wavelength of 290 nm (λem). These parameters were optimized to capture the native fluorescence of the NATOG molecule while minimizing background interference from other urinary components [4].
Chromatographic conditions: The mobile phase composition and gradient profile were carefully optimized to achieve optimal separation of NATOG from potentially interfering substances. The method utilized a step gradient starting with 10% methanol (buffer B) and increasing to 98% methanol over 3 minutes, followed by an isocratic hold for 0.9 minutes before returning to initial conditions. This specific gradient profile was essential for resolving co-eluting peaks that could otherwise cause fluorescence quenching and compromise detection accuracy [1] [4].
Sample preparation: Urine samples required a 10-fold dilution with Milli-Q water before analysis to reduce matrix effects while maintaining NATOG concentrations within the detectable range. This simple preparation protocol enhances the method's practicality for high-throughput applications and minimizes pre-analytical variability [1].
Table 1: Optimized LC-Fluorescence Parameters for NATOG Detection
| Parameter | Specification | Impact on Analysis |
|---|---|---|
| Excitation Wavelength | 232 nm | Matches NATOG's absorption maximum for optimal excitation |
| Emission Wavelength | 290 nm | Captures strongest emission while minimizing background |
| Chromatographic Column | Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm) | Provides optimal separation efficiency for NATOG |
| Mobile Phase | Buffer A: 0.1% HCOOH in H₂O; Buffer B: MeOH | Maintains analyte stability and separation performance |
| Flow Rate | 0.6 ml/min | Balances separation efficiency with analysis time |
| Injection Volume | 2 μl | Provides sufficient sensitivity while minimizing matrix effects |
| Limit of Quantification | 1 μM | Enables detection of clinically relevant NATOG concentrations |
The LC-fluorescence method for NATOG detection was rigorously validated to ensure reliable performance under various conditions. Stability assessments demonstrated that NATOG remains stable under different pH conditions (pH 4, 6, and 8) and temperatures (4°C, room temperature, and 50°C) over a 24-hour period, indicating its suitability for analysis in tropical field conditions where strict temperature control may be challenging. Additionally, adsorption studies revealed minimal NATOG loss to glass and polypropylene containers, supporting the use of standard laboratory materials for sample collection and processing without requiring specialized surfaces [1].
The method's quantitative performance was established through calibration curves demonstrating linear response across clinically relevant concentration ranges. The validation process included assessment of precision, accuracy, and reproducibility, with the method showing a coefficient of variation of 6% in similar fluorescence-based assays for other biomarkers, indicating excellent analytical precision. The robustness of the method was further confirmed through spike-recovery experiments using urine samples from healthy subjects, which verified minimal matrix interference and accurate quantification [1] [5].
The diagnostic potential of NATOG was evaluated in a comprehensive clinical study involving 98 nodule-positive individuals from an onchocerciasis-endemic community in Ghana. These subjects represented the target population for NATOG detection, as they had confirmed O. volvulus infections evidenced by palpable nodules. However, most of these individuals (89%) had no detectable microfilariae in skin snips, indicating either amicrofilaridermic infections or suppressed microfilarial loads due to repeated ivermectin treatment. This patient profile is particularly relevant in the context of ongoing mass drug administration programs, where monitoring tools are needed to identify infected individuals despite suppressed microfilarial loads [1] [2].
The control groups for this evaluation included 50 endemic controls (individuals from the same endemic area without visible signs of onchocerciasis), 18 non-endemic controls (from Kumasi, Ashanti Region), and 51 lymphatic filariasis patients (from Ahanta West District, Western Region). This comprehensive control design allowed researchers to assess both the specificity of NATOG for onchocerciasis versus other filarial infections and its ability to distinguish infected individuals from exposed but uninfected residents in endemic areas. The inclusion of lymphatic filariasis patients was particularly important for evaluating cross-reactivity with other filarial species, a common challenge in parasitic disease diagnostics [1] [2].
Table 2: Clinical Population Characteristics in NATOG Diagnostic Evaluation
| Patient Group | Number of Subjects | Age Median (Range) | Nodule Status | Microfilariae Status | IVM Treatment History |
|---|---|---|---|---|---|
| Nodule-Positive Individuals | 98 | 47 (21-85) | 1-5 nodules | 89% with 0 mf/mg skin | Median: 2 rounds (0-10) |
| Endemic Controls | 50 | 35 (18-81) | No nodules | 100% with 0 mf/mg skin | Median: 0 rounds (0-1) |
| Non-Endemic Controls | 18 | 25 (13-52) | Not applicable | Not assessed | Not assessed |
| Lymphatic Filariasis Patients | 51 | 33 (18-68) | Not applicable | Not assessed | Not assessed |
The clinical evaluation yielded disappointing results regarding NATOG's diagnostic utility. Only 5% of nodule-positive individuals showed elevated NATOG levels (>10 μM), with no statistically significant difference in NATOG concentrations between the nodule-positive group and any of the control groups (p > 0.05). This finding indicates that NATOG lacks the sensitivity required for an effective diagnostic biomarker, particularly in amicrofilaridermic individuals who represent a key target population for monitoring programs in areas with long-standing ivermectin distribution [1] [2] [3].
Further analysis revealed several factors potentially contributing to the limited diagnostic performance of NATOG. The ivermectin treatment history of the study population emerged as a significant consideration, with most nodule-positive participants (68%) having received treatment within the previous 20 months. Ivermectin is known to primarily affect microfilariae rather than adult worms, but its potential impact on parasite metabolism and metabolite production remains incompletely understood. Additionally, the developmental stage of the parasites might influence NATOG production, with adult worms in nodules potentially producing different metabolic profiles compared to microfilariae. These findings highlight the complex relationship between parasite burden, metabolic activity, and detectable biomarker levels in different clinical presentations of onchocerciasis [1] [2].
Proper sample collection and preparation are critical for reliable NATOG quantification. Urine samples should be collected in clean polypropylene containers without preservatives and stored at 4°C if analysis will be performed within 24 hours. For longer storage, samples should be maintained at -20°C. The stability characteristics of NATOG make it suitable for analysis in tropical field conditions, as it remains stable across a range of temperatures (4-50°C) and pH conditions (4-8) for at least 24 hours. This stability profile facilitates sample transport from remote collection sites to analytical laboratories without requiring a continuous cold chain [1].
The sample preparation process is straightforward, requiring only a 10-fold dilution with Milli-Q water before LC-fluorescence analysis. This dilution factor was optimized to reduce matrix effects while maintaining NATOG concentrations above the 1 μM limit of quantification. For samples with expected low NATOG concentrations, the dilution factor can be reduced to 5-fold to enhance sensitivity, though this may increase matrix effects. After dilution, samples should be mixed by vortexing and centrifuged at 10,000 × g for 5 minutes to remove any particulate matter that could compromise chromatographic performance. The prepared samples are then transferred to appropriate vials for LC-fluorescence analysis [1].
The LC-fluorescence analysis requires specific instrument configuration to achieve optimal NATOG detection:
Liquid chromatography system: The method utilizes an Acquity UPLC system (Waters Corporation) or equivalent, equipped with a binary solvent delivery system, autosampler maintained at 15°C, and column oven set to 45°C. The chromatographic separation is performed using an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm), which provides the necessary retention and resolution for NATOG [1] [4].
Mobile phase composition: The analysis employs a binary mobile phase consisting of Buffer A (0.1% formic acid in water) and Buffer B (methanol). The gradient program begins at 10% Buffer B, maintained for 3 minutes, then increases to 98% Buffer B in a step gradient, followed by a 0.9-minute isocratic hold at 98% Buffer B before returning to initial conditions. The total run time is approximately 7 minutes per sample, including column re-equilibration [1] [4].
Fluorescence detection: A Waters 474 fluorescence detector or equivalent is used with wavelength settings fixed at λex/λem = 232/290 nm. The detector gain should be optimized using NATOG standards to ensure optimal signal-to-noise ratio without detector saturation. Data collection and analysis are typically performed using Empower 3 software (Waters Corporation) or equivalent chromatography data system [4].
Accurate quantification of NATOG requires the preparation of a calibration curve using reference NATOG material. A stock solution of NATOG should be prepared in Milli-Q water at a concentration of 1 mM, with subsequent serial dilutions to create calibration standards covering the expected concentration range (1-100 μM). The calibration curve is generated by plotting peak area against concentration and applying linear regression. For quality control, samples spiked with known NATOG concentrations should be analyzed alongside study samples to monitor analytical performance throughout the batch [1].
The validation of method performance should include regular assessment of precision, accuracy, and sensitivity. System suitability tests should be performed at the beginning of each analytical batch to verify chromatographic performance and detector sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) should be periodically confirmed through serial dilution of NATOG standards. In the validated method, the LOQ was established at 1 μM, with a signal-to-noise ratio of 10:1 at this concentration. The method demonstrates excellent linearity across the calibration range (1-100 μM), with a correlation coefficient (r²) typically exceeding 0.99 [1].
Despite its limitations as a diagnostic biomarker, the LC-fluorescence method for NATOG detection represents a valuable research tool for studying parasite metabolism and host-parasite interactions. The ability to quantify specific parasite-derived metabolites provides insights into the biochemical activities of different parasite stages and their responses to anthelmintic treatments. This approach could be particularly valuable in drug development studies, where changes in metabolite production might serve as early indicators of drug efficacy before apparent morphological changes in the parasite [1] [6].
The methodological advances demonstrated in the development of this LC-fluorescence assay have broader implications for neglected tropical disease research. The successful adaptation of a mass spectrometry-based biomarker discovery to a more accessible fluorescence-based detection method provides a template for similar transitions for other potential biomarkers. Furthermore, the stability characteristics of NATOG under various storage conditions inform sample handling protocols for future field studies in tropical environments. While NATOG itself may not fulfill the requirements for a stand-alone diagnostic biomarker, the research framework established through its evaluation contributes to the ongoing search for better biomarkers for onchocerciasis and other neglected tropical diseases [1] [7].
Several technical considerations should be addressed to ensure optimal performance of the LC-fluorescence method for NATOG detection. If peak shape deteriorates or retention times shift significantly, the chromatographic column may require cleaning or replacement. Column performance can be maintained through regular flushing with high organic solvent content (90-100% methanol) at the end of each analytical batch. If baseline noise increases or sensitivity declines, the fluorescence detector lamp should be inspected, as decreased output over time can compromise detection capabilities [1].
Method robustness can be enhanced through careful attention to potential interference sources. While the chromatographic conditions effectively separate NATOG from most urinary components, occasional interference may occur due to medications or dietary factors. If unusual peaks appear near the NATOG retention time, method specificity can be confirmed through analysis of samples before and after hydrolysis with β-glucuronidase, as NATOG should show reduced peak area following enzyme treatment. Additionally, the use of standard addition methods can verify quantification accuracy in samples with complex matrices [1].
The LC-fluorescence detection method for this compound-O,β-glucuronide represents a robust analytical approach for quantifying this parasite-derived metabolite in human urine samples. While the clinical evaluation demonstrated limited diagnostic utility for NATOG in amicrofilaridermic individuals, the methodological framework provides a valuable foundation for future biomarker research in neglected tropical diseases. The optimized protocol offers sensitivity adequate for research applications, with the advantage of greater accessibility compared to mass spectrometry-based methods. This application note provides comprehensive methodological details to support researchers in implementing this analytical approach for studies of parasite metabolism and biomarker discovery [1] [2] [3].
N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a promising non-protein biomarker for detecting active Onchocerca volvulus infections, the parasitic nematode responsible for onchocerciasis (river blindness). This urinary metabolite represents a metabolic byproduct of the parasite's neurotransmitter tyramine, which undergoes acetylation in the nematode followed by glucuronidation in the human host [1]. The significance of NATOG quantification stems from its potential to serve as a non-invasive diagnostic tool that could replace the current gold standard of skin snip biopsy, which is not only invasive and painful but also suffers from limited sensitivity in low-intensity infections [2] [1]. From an analytical perspective, NATOG presents both opportunities and challenges—its consistent presence in urine during active infection makes it an attractive biomarker, while its chemical properties necessitate sophisticated analytical approaches for reliable quantification.
The analytical interest in NATOG has intensified as mass drug administration programs for onchocerciasis have expanded, creating an urgent need for monitoring tools that can distinguish current infections from past exposures. Unlike antibody-based tests that measure immune response and may remain positive long after infection clearance, NATOG appears to correlate with active parasitic infection and has shown potential for treatment monitoring [1]. The metabolic pathway producing NATOG involves a fascinating host-parasite interaction: the nematode-derived tyramine is acetylated to this compound, which is then glucuronidated by host UDP-glucuronosyltransferases (UGTs) before renal excretion [1]. This unique biosynthetic origin provides a theoretical foundation for its specificity as a biomarker, though extensive validation studies have revealed complexities in its diagnostic application across different epidemiological settings [2] [3] [4].
Proper collection and storage of urine specimens is critical for maintaining NATOG stability and ensuring reliable analytical results. Based on validation studies, NATOG demonstrates remarkable stability under conditions resembling tropical environments where onchocerciasis is endemic, making it particularly suitable for field collection and transport [2]. The recommended protocol involves collecting mid-stream urine into sterile containers without preservatives, with refrigeration recommended within 5 minutes of collection when possible [4]. For field conditions where immediate refrigeration is impractical, studies indicate that NATOG remains stable at ambient temperatures for at least 24 hours, though cooling during transport is still advised whenever feasible.
Pre-analytical Processing: Upon receipt in the laboratory, urine samples should be centrifuged at 13,000 × g for 10 minutes to remove particulate matter [4]. The clarified supernatant should be aliquoted into cryovials under laminar flow hood conditions to prevent contamination [4]. For long-term storage, maintenance at -80°C is strongly recommended, with freeze-thaw cycles minimized to preserve NATOG integrity. Under these conditions, NATOG has demonstrated stability for at least 12 months [2].
Sample Preparation for Analysis: For LC-MS/MS analysis, a 25- to 30-fold dilution in Milli-Q water is typically employed to minimize matrix effects [2] [3]. When using the LC-fluorescence method, a less extensive 10-fold dilution is sufficient due to the reduced sensitivity of fluorescence detection compared to mass spectrometry [2]. For metabolite extraction prior to analysis, a methanol-based precipitation protocol is recommended: 100 μL of urine supernatant is mixed with 400 μL of ice-cold methanol, followed by the addition of an internal standard (20 μL of D3-NATOG at 0.36 nmol in methanol) [4]. After vortexing and centrifugation (10 minutes at 13,000 × g), the supernatant is transferred to new tubes and dried in a SpeedVac concentrator. The residue is reconstituted in 300 μL of ice-cold methanol, centrifuged again to remove insoluble material, and the supernatant is dried once more before final reconstitution in 100 μL of water/methanol (95:5) for LC-MS analysis [4].
The use of a deuterated internal standard (D3-NATOG) is strongly recommended for accurate quantification, as it corrects for variability in sample preparation and matrix effects [1] [4]. Quality control samples should be prepared in pooled human urine at low, medium, and high concentrations spanning the expected analytical range [2] [3]. For method validation, calibration curves are typically constructed by spiking stock solutions of NATOG into 25-fold diluted urine, with a standard curve range of 1–100 μM demonstrating acceptable linearity [3].
Table 1: Sample Preparation Protocols for Different Analytical Methods
| Step | LC-MS/MS Protocol | LC-Fluorescence Protocol |
|---|---|---|
| Sample Dilution | 25-30 fold in Milli-Q water [2] [3] | 10-fold in Milli-Q water [2] |
| Internal Standard | D3-NATOG (deuterated analogue) [1] | Not typically required [2] |
| Extraction Method | Methanol precipitation [4] | Not typically required [2] |
| Volume Injected | 2 μL [2] | Not specified in literature |
| Quality Controls | Prepared in pooled human urine at multiple concentrations [2] | Prepared in Milli-Q water or human urine [2] |
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the reference methodology for NATOG quantification due to its superior sensitivity and specificity. The chromatographic separation is typically performed using reverse-phase chemistry with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) maintained at 45°C [2] [3]. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B), with a flow rate of 0.6 mL/min [2]. The gradient program begins at 2% Buffer B, increasing to 15% over 3 minutes, followed by a rapid increase to 98% Buffer B, which is held for 0.9 minutes before returning to initial conditions [2]. This chromatographic approach effectively separates NATOG from potentially interfering matrix components with a total run time of approximately 5-7 minutes per sample.
Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal selectivity [2] [3]. The precursor ion for NATOG is m/z 356.1, which fragments to produce a characteristic product ion at m/z 180.1 [2] [3]. Key MS parameters include a capillary voltage of 2,500 V, nebulizer pressure of 20 psig, drying gas flow of 7 L/min, and gas temperature of 500°C [2]. For the deuterated internal standard D3-NATOG, the transition monitored is m/z 359.157 to 121.065 [4]. Data collection uses a dwell time of 100 ms per transition, providing sufficient data points across chromatographic peaks for accurate integration [2].
Extensive validation of LC-MS/MS methods for NATOG quantification has established robust performance characteristics. The limit of quantification (LOQ) has been consistently demonstrated at 0.7-1.0 μM, which is sufficient for detecting NATOG in infected individuals [2] [3]. The analytical range typically spans from 1-100 μM, covering physiological concentrations observed in clinical samples [3]. Method precision studies show inter-assay coefficients of variation below 15%, meeting accepted bioanalytical method validation criteria [2].
Table 2: LC-MS/MS Instrument Parameters for NATOG Quantification
| Parameter | Setting | Application Notes |
|---|---|---|
| Column | Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) [2] | Suitable for polar metabolites |
| Column Temperature | 45°C [2] | Optimized for separation efficiency |
| Mobile Phase A | 0.1% Formic acid in H₂O [2] | Enhances ionization in positive mode |
| Mobile Phase B | Methanol [2] | Organic modifier |
| Flow Rate | 0.6 mL/min [2] | Standard for UPLC systems |
| Injection Volume | 2 μL [2] | Minimizes matrix effects |
| Ionization Mode | Positive ESI [2] [3] | Optimal for NATOG detection |
| Q1 Mass (Precursor) | 356.1 Da [2] [3] | Protonated NATOG molecule |
| Q3 Mass (Product) | 180.1 Da [2] [3] | Characteristic fragment |
| Capillary Voltage | 2,500 V [2] | Standard setting for ESI |
| Nebulizer Pressure | 20 psig [2] | Optimal aerosol generation |
| Drying Gas Flow | 7 L/min [2] | Efficient desolvation |
| Gas Temperature | 500°C [2] | Prevents condensation |
The following diagram illustrates the complete LC-MS/MS workflow for NATOG quantification from sample collection to data analysis:
While LC-MS/MS provides the most comprehensive analytical performance, LC-fluorescence detection offers a more accessible alternative for laboratories without mass spectrometry capabilities. This method leverages the natural fluorescence of the phenolic ring in NATOG following excitation at approximately 275-280 nm [2]. The chromatographic separation conditions for LC-fluorescence are similar to those used in LC-MS/MS, though they may be adapted to conventional HPLC systems rather than UPLC platforms. The reported limit of quantification for the LC-fluorescence method is 1 μM, which is slightly higher than that achieved by LC-MS/MS but remains sufficient for detecting NATOG in individuals with moderate to high parasite burdens [2].
The primary advantage of LC-fluorescence is its significantly lower instrumentation costs and simpler operational requirements compared to mass spectrometry. However, this approach sacrifices some specificity since fluorescence detection cannot distinguish between NATOG and other potentially co-eluting fluorescent compounds in the urine matrix [2]. To mitigate this limitation, thorough method validation should include testing for potential interferents from human metabolism or medications commonly used in endemic areas. The LC-fluorescence method may be particularly valuable in preliminary screening applications or in resource-limited settings where mass spectrometry is unavailable, with positive results potentially confirmed by LC-MS/MS in reference laboratories.
For laboratories requiring enhanced sensitivity or conducting specialized metabolomic studies, chemical isotope labeling combined with advanced purification strategies can significantly improve NATOG detection. Recent methodologies have employed N,N-dimethyl ethylenediamine (DMED) and its deuterated counterpart (DMED-d6) to label carboxylic acids through an amidation reaction [5]. This approach specifically targets the glucuronic acid moiety of NATOG, creating a characteristic mass difference (Δm/z 6.037 Da) between light- and heavy-labeled metabolites that facilitates confident identification [5].
The dual-filtering strategy first extracts carboxyl-containing compounds based on the mass difference between DMED-d0 and DMED-d6 tags, then identifies glucuronides using diagnostic fragment ions (m/z 247.1294/253.1665 and 229.1188/235.1559 for d0/d6-labeled glucuronides) in MS/MS spectra [5]. This method demonstrates 3- to 55-fold improvement in detection limits compared to underivatized analysis, with the greatest enhancement observed for mono-glucuronidated compounds [5]. While this sophisticated approach may be unnecessary for routine NATOG quantification, it provides valuable confirmatory capability in research settings where absolute certainty in metabolite identification is required.
The quantification of NATOG relies on linear regression models applied to calibration curves constructed from spiked standards. Most published methods utilize a log-log transformation of the data to achieve acceptable linearity across the analytical range [2]. The standard curve typically spans concentrations from 1-100 μM, prepared in pooled human urine or 25-fold diluted urine to match the sample matrix [3]. The deuterated internal standard D3-NATOG is added to all samples, calibrators, and quality controls at a fixed concentration to correct for variations in sample preparation and instrument response [1] [4].
For data processing, the peak area ratio of NATOG to the internal standard is calculated for each sample and compared to the calibration curve to determine the concentration. Modern LC-MS/MS software platforms typically automate this process, but manual verification of integration parameters is recommended to ensure accuracy, particularly for samples with potentially interfering matrix components. The creatinine concentration in each urine sample should also be determined to normalize NATOG values for urine dilution, though this correction is not always implemented in published studies [4].
Comprehensive quality control protocols are essential for generating reliable NATOG data. The following procedures should be implemented:
Batch Validation: Each analytical batch should include a calibration curve, at least three levels of quality control samples (low, medium, and high), and a blank sample to monitor for carryover [2] [3].
Acceptance Criteria: Batch results should be accepted only when at least 67% of quality control samples fall within 15% of their nominal concentrations, following FDA bioanalytical method validation guidelines [2].
Stability Assessment: NATOG stability should be verified under various storage conditions, including bench-top stability (24 hours), processed sample stability in the autosampler (24 hours), and freeze-thaw stability (at least 3 cycles) [2].
Table 3: Analytical Performance Characteristics of NATOG Quantification Methods
| Performance Measure | LC-MS/MS | LC-Fluorescence |
|---|---|---|
| Limit of Detection (LOD) | Not formally reported | Not formally reported |
| Limit of Quantification (LOQ) | 0.7-1.0 μM [2] [3] | 1.0 μM [2] |
| Linear Range | 1-100 μM [3] | Not fully characterized |
| Precision (CV%) | <15% [2] | Not formally reported |
| Accuracy (%) | 85-115% [2] | Not formally reported |
| Carryover | <20% of LLOQ [2] | Not reported |
| Stability | >24 hours at room temperature [2] | Presumed similar to LC-MS/MS |
The application of NATOG quantification in onchocerciasis diagnosis has yielded variable performance characteristics across different epidemiological settings. In initial studies, a threshold of 13 μM was proposed to distinguish between infected and non-infected individuals, demonstrating high specificity (95.9%) but limited sensitivity (15.9%) in some populations [3]. Subsequent research has confirmed that NATOG concentrations show a positive correlation with microfilarial density, suggesting its potential utility as a marker for infection intensity [3] [4]. Importantly, elevated NATOG levels appear to be specific to O. volvulus infection compared to other filarial nematodes such as Loa loa and Mansonella perstans, though some overlap in concentrations has been observed [1] [4].
The interpretation of NATOG levels must consider the clinical and epidemiological context. In treatment-monitoring applications, NATOG concentrations have been shown to decrease following administration of anti-filarial medications such as ivermectin and doxycycline [1]. However, the biomarker's utility appears limited in individuals with low microfilarial densities or amicrofilaridermic infections, with one study reporting that only 5% of nodule-positive individuals with no or low microfilarial loads showed NATOG levels >10 μM [2]. This limitation underscores the importance of using NATOG as part of a broader diagnostic strategy rather than as a standalone test, particularly in areas approaching elimination where infection intensities are typically low.
Several important methodological limitations must be considered when implementing NATOG quantification:
Matrix Effects: Despite the use of a deuterated internal standard, urine matrix components can potentially suppress or enhance ionization in LC-MS/MS analysis [2]. This can be mitigated through careful method development and the use of matrix-matched calibrators.
Potential Interferences: While NATOG is generally well-resolved chromatographically, structurally similar glucuronidated metabolites could potentially interfere, particularly in LC-fluorescence methods [2].
Instrumentation Requirements: The gold-standard LC-MS/MS approach requires sophisticated instrumentation and technical expertise that may not be available in all settings [2].
Biological Variability: NATOG excretion may vary based on individual metabolic differences, diet, and medication use, though these factors have not been comprehensively studied [3] [4].
The following diagram illustrates the metabolic pathway of NATOG formation and its relationship to O. volvulus infection:
The quantification of this compound-O,β-glucuronide (NATOG) in human urine represents a promising non-invasive approach for detecting active Onchocerca volvulus infections. The LC-MS/MS methods described herein provide robust, sensitive, and specific analytical capabilities suitable for both research and potential clinical applications. While challenges remain in diagnostic interpretation, particularly in low-intensity infections, the standardized protocols presented in this document will facilitate method harmonization across laboratories and enable more direct comparison of research findings. As onchocerciasis elimination efforts intensify, NATOG quantification may play an increasingly important role in monitoring treatment efficacy and verifying transmission interruption, particularly when used as part of a multi-parameter diagnostic approach.
This compound is a naturally occurring compound with identified biological activities relevant to drug discovery, primarily as a quorum-sensing inhibitor (QSI) and a chemosensitizing agent [1] [2]. The table below summarizes its key properties and activities.
| Property / Activity | Description |
|---|---|
| CAS Number | 1202-66-0 [1] [3] |
| Molecular Formula | C10H13NO2 [1] [3] |
| Molecular Weight | 179.22 g/mol [1] [3] |
| Physical Form | Solid, light yellow to brown [1] [4] |
| Primary Biological Activities | Quorum-sensing inhibitor; Reverses drug resistance in P388/DOX leukemia cells [1] [2] |
| Recommended Storage | -20°C, sealed and dry [1] [4] |
| Stability in Solution | Solutions are unstable; prepare fresh immediately before use [2] |
Adherence to proper storage conditions is critical for maintaining the compound's integrity for research.
This protocol outlines the reconstitution of solid this compound for use in in vitro assays.
This protocol is based on the referenced study that demonstrated this compound's ability to reverse doxorubicin resistance [1] [2].
Experimental Workflow:
Key Steps and Parameters:
This protocol is adapted from a published method for quantifying this compound in complex biological samples, such as Drosophila melanogaster brains, using capillary electrophoresis [5]. This is useful for metabolism and pharmacokinetic studies.
Experimental Workflow:
Key Steps and Parameters:
The table below summarizes the key quantitative data for N-Acetyltyramine to help in your experimental planning [1] [2].
| Property | Value / Condition |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ [1] [2] |
| Molecular Weight | 179.22 g/mol [1] [2] |
| CAS Number | 1202-66-0 [1] [2] |
| Solubility in DMSO | ~100 mg/mL (or ~558 mM) [1] |
| Solubility in Water | Very low / Poorly soluble [1] |
| Melting Point | 134°C [1] (Other sources report 169°C [2]) |
1. In Vitro Stock Solution (100 mM in DMSO) [1] This high-concentration stock is suitable for cell-based assays.
2. Serial Dilution for Dose-Response Curves Prepare working concentrations from your DMSO stock.
For animal studies, DMSO stock solutions must be diluted with appropriate vehicles to ensure tolerability. Below are two validated formulations [1]:
Injection Formulation 1 (for IP/IV/IM/SC)
Injection Formulation 2 (Alternative)
> Critical Note: Always prepare in vivo formulations fresh on the day of use. Before administering, confirm the solution is clear and free of precipitate [1] [3].
This compound is a bacterial metabolite with two primary, potentially interconnected, biological activities:
The relationship between its QSI activity and its ability to reverse drug resistance in cancer cells is an area of ongoing research. The diagram below illustrates this compound's dual functionality and its associated experimental contexts.
A standard workflow for evaluating the quorum sensing inhibition (QSI) activity of this compound is outlined below. This provides a logical sequence of steps, from compound preparation to data analysis.
Electropolymerized films made from phenolic compounds like tyramine are a powerful tool for creating robust and selective electrochemical sensors and biosensors [1]. These films are particularly valued for their insulating properties, which can lead to low capacitive currents and well-defined voltammetric peaks for target analytes [1].
Core Principle and Mechanism: The process begins with the electrochemical oxidation of the phenolic monomer on a conductor surface. This creates phenoxyl radicals that undergo coupling reactions, forming a thin, adherent polymer film [1]. This film can act as a selective barrier or be engineered into a Molecularly Imprinted Polymer (MIP). An eMIP is created by electropolymerizing the monomer in the presence of a target analyte (the "template"). After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and functional groups to the target molecule. These cavities enable highly selective recognition upon re-exposure [2] [3].
The table below summarizes key performance data from relevant studies on tyramine and dopamine sensors for reference:
Table 1: Analytical Performance of Select Electropolymerized Film-Based Sensors
| Target Analyte | Polymer/Material System | Electrode | Linear Dynamic Range | Limit of Detection (LOD) | Selectivity Notes |
|---|
| Tyramine [2] | Molecularly Imprinted Polymer (MIP) | Not specified | 290 µM to 2.64 mM | 159 µM (DPV) 168 µM (EIS) | High selectivity against glucose, urea, creatinine | | Dopamine [4] | Polypyrrole/Molybdenum Oxide (MoO₃) | ITO | Not specified | 2.2 nM (SWV) | Effective in human serum samples |
The following protocols detail the key steps for fabricating and characterizing an electropolymerized sensor film. The workflow for this process is illustrated in the diagram below.
This protocol covers the foundational steps for modifying an electrode surface with a polymeric film, which can be adapted for non-imprinted films or as the first step in MIP creation.
Electrode Pretreatment:
Preparation of Electropolymerization Solution:
Electropolymerization Process:
This protocol builds on the previous one, adding the critical steps for creating a selective recognition layer.
Film Formation with Template: Follow Protocol 1, ensuring the template molecule is present in the polymerization solution. The polymer forms around the template, creating specific cavities.
Template Removal:
Characterization of the eMIP Film:
This protocol describes how to evaluate the performance of the newly fabricated sensor.
Calibration:
Selectivity and Interference Testing:
Electropolymerization of phenolic compounds like tyramine provides a versatile and robust platform for developing advanced electrochemical sensors. By following these detailed protocols for electrode modification, MIP fabrication, and sensor validation, researchers can create highly selective and sensitive analytical devices. While the specific performance of a poly(this compound) film awaits experimental data, the established frameworks for tyramine and related phenolics provide a solid and directly applicable foundation for its development and application in drug development and diagnostic research.
N-Acetyltyramine is a quorum-sensing inhibitor (QSI) compound first identified and isolated from a marine bacterial strain, Vibrio alginolyticus M3-10, which was part of the microbiota of sea anemones and holothurians [1]. In the initial screening of 827 bacterial strains, the M3-10 strain was selected for its high QSI activity [1]. Bioassay-guided fractionation of its fermentation broth, followed by LC–MS and NMR analyses, revealed that the active QSI compounds were tyramine and its derivative, this compound [1] [2].
Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate the expression of virulence genes. QS inhibition has emerged as a promising anti-virulence strategy because it attenuates bacterial pathogenicity without exerting strong selective pressure for resistance, as the targeted genes are generally not essential for survival [1] [3]. This compound functions by inhibiting the detection of AHL (N-Acylhomoserine lactone) signal molecules, thereby disrupting this communication [1].
The table below summarizes the key experimental findings for this compound from the referenced study.
| Assay Type | Biosensor/Pathogen Strain | Key Finding | Concentration/Details |
|---|---|---|---|
| Violacein Inhibition [1] | Chromobacterium violaceum ATCC 12472 | Inhibition of purple pigment production | Cell pellet extract of strain M3-10 (0.8 mg/mL) showed significant inhibition [1]. |
| Virulence Factor Inhibition [1] | Pseudomonas aeruginosa PAO1 | Significant inhibition of pyoverdine production, swarming motility, and twitching motility | Cell pellet extract of strain M3-10 (0.8 mg/mL); bacterial growth was unaffected [1]. |
| Cytotoxicity Assay [2] | Doxorubicin-resistant P388 murine leukemia cells | Reversed resistance to Doxorubicin | IC50 of Doxorubicin alone: 0.48 µg/mL; with this compound: 0.13 µg/mL [2]. |
The following protocols are adapted from the methodologies used to characterize this compound and other QSIs.
This assay is a standard primary screen for anti-QS activity against AHL-mediated QS.
This protocol evaluates the effect of this compound on QS-regulated virulence factors in a major opportunistic pathogen.
This in silico protocol helps predict the interaction between this compound and QS receptor proteins.
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of this compound.
This compound represents a promising natural QSI compound with demonstrated efficacy in attenuating virulence in model pathogens like P. aeruginosa without affecting bacterial growth. The protocols outlined provide a framework for researchers to validate and further investigate its anti-virulence properties. The combination of in vitro phenotypic assays and in silico molecular docking offers a comprehensive approach to characterizing QSIs. Future work should focus on purifying the compound for dose-response studies, exploring its efficacy in biofilm models, and evaluating its activity in combination with conventional antibiotics.
This compound is a biologically active compound recently isolated from termite-associated Streptomyces sp. M45 that demonstrates significant potential as a novel therapeutic agent for managing obesity and related metabolic disorders. The global obesity pandemic continues to present formidable health challenges, driving urgent need for novel small-molecule modulators that can safely and effectively regulate adipogenesis—the process by which precursor cells differentiate into mature lipid-storing adipocytes. With obesity serving as a significant risk factor for numerous life-threatening conditions including type 2 diabetes, cardiovascular disease, and certain cancers, the discovery of compounds capable of modulating adipose tissue development represents a crucial frontier in metabolic disease therapeutics.
The 3T3-L1 murine preadipocyte cell line has emerged as the gold standard in vitro model for studying adipogenesis and screening potential anti-obesity compounds. This well-characterized system reliably mimics the molecular and cellular events occurring during fat cell differentiation, providing researchers with a robust platform for investigating mechanisms of action and efficacy of candidate molecules. Through comprehensive analysis of the adipogenic differentiation process and the transcriptional cascade that governs it, scientists can identify compounds that selectively target key regulatory checkpoints without inducing undesirable cytotoxic effects. The recent discovery of this compound's anti-adipogenic properties through systematic screening of natural products highlights the continued value of exploring biological diversity for therapeutic lead compounds, particularly from underinvestigated sources such as insect-associated actinomycetes [1].
In a comprehensive investigation of termite-associated Streptomyces sp. M45, researchers isolated and structurally characterized six metabolites, including This compound (compound 2 in the study). The isolation process employed sophisticated chromatographic techniques, while structural elucidation was achieved through comprehensive analysis of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) data. This rigorous approach ensured accurate identification of the compound and confirmed its molecular structure. The study notably also fully characterized a previously poorly described anthranilic acid derivative (2-acetamido-3-hydroxybenzoic acid), demonstrating the thoroughness of the analytical methodology employed. The successful identification of this compound from this unique source highlights the potential of exploring unconventional ecological niches for discovering bioactive compounds with therapeutic potential [1].
The anti-adipogenic potential of all six isolated compounds was systematically evaluated using the well-established 3T3-L1 adipocyte differentiation model. Among these, This compound demonstrated significant inhibition of adipocyte differentiation without impairing cell viability, indicating its specific action on the differentiation process rather than general cytotoxicity. This specificity is crucial for therapeutic applications, as it suggests a lower risk of adverse effects. The assessment of anti-adipogenic activity involved quantifying lipid accumulation through established staining techniques and evaluating the expression of key adipogenic transcription factors and markers, including C/EBPα, C/EBPβ, and SREBP2. The compound's ability to modulate these critical regulators of adipogenesis underscores its potential as a targeted intervention for managing excessive adipose tissue accumulation [1].
Table 1: Experimental Results of this compound's Effects on Adipogenic Markers in 3T3-L1 Cells
| Parameter Measured | Effect of this compound | Biological Significance |
|---|---|---|
| Lipid accumulation | Significant inhibition | Reduces intracellular lipid storage |
| Cell viability | No impairment | Indicates specificity for differentiation process |
| C/EBPα expression | Downregulated | Affects master regulator of adipogenesis |
| C/EBPβ expression | Downregulated | Impacts early adipogenic trigger |
| SREBP2 expression | Downregulated | Modulates cholesterol/lipid homeostasis |
| FASN expression | Downregulated | Reduces de novo lipogenesis |
| UCP2 expression | Downregulated | Alters mitochondrial function in adipocytes |
| Leptin expression | Downregulated | Affects adipokine secretion profile |
Mechanistic investigations revealed that this compound exerts its anti-adipogenic effects primarily through downregulation of key adipogenic genes. Transcriptional analysis demonstrated significantly reduced expression of C/EBPα, SREBP2, FASN, UCP2, and leptin in treated cells compared to controls. These findings substantiate its potential as a modulator of obesity-related pathways in 3T3-L1 adipocytes. The coordinated downregulation of this suite of genes indicates that this compound intervenes at multiple points in the adipogenic program, potentially targeting upstream regulators that coordinate this genetic network. The reduction in leptin expression is particularly interesting, as this adipokine not only regulates satiety but also participates in feedback loops that reinforce adipocyte differentiation and metabolic function. This comprehensive transcriptional impact suggests that this compound may target a fundamental regulator of the adipogenic process rather than merely affecting peripheral components of the differentiation cascade [1].
The process of adipogenesis is governed by a complex transcriptional cascade that coordinates the expression of hundreds of genes responsible for converting fibroblastic preadipocytes into lipid-laden adipocytes. At the core of this regulatory hierarchy are two families of transcription factors: the CCAAT/enhancer-binding proteins (C/EBPs) and the peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. The adipogenic program initiates with the sequential expression of C/EBPβ and C/EBPδ, which in turn activate the expression of PPARγ and C/EBPα. These two master regulators then engage in a positive feedback loop that maintains each other's expression while activating downstream targets that execute the mature adipocyte phenotype, including genes involved in lipid uptake, lipogenesis, and insulin sensitivity. This transcriptional circuitry ensures a committed and irreversible differentiation process, making its early stages particularly attractive for therapeutic intervention [2] [3].
The critical importance of PPARγ in adipogenesis is demonstrated by the fact that PPARγ-deficient cells are completely unable to differentiate into adipocytes, even in the presence of C/EBPα. Conversely, PPARγ can promote adipogenesis in C/EBPα-deficient cells, though the resulting adipocytes exhibit morphological and functional abnormalities. This established PPARγ as the master regulator of adipogenesis, with C/EBPα playing a crucial but secondary reinforcing role. Additional transcription factors including SREBPs (sterol regulatory element-binding proteins) further refine the adipogenic program by modulating lipid metabolism and cholesterol homeostasis. The integrated activity of these transcriptional regulators ensures the proper execution of the adipogenic program, making them prime targets for compounds designed to modulate adipose tissue development [3].
Based on the experimental evidence, this compound appears to intervene in the adipogenic cascade by targeting early transcriptional events that setup the entire differentiation program. The observed downregulation of C/EBPβ, C/EBPα, and SREBP2 suggests that the compound may disrupt the initial waves of transcription factor expression that commit cells to the adipogenic lineage. Without proper activation of these early regulators, the subsequent expression of PPARγ and the reinforcement of C/EBPα expression are compromised, ultimately preventing the establishment of the mature adipocyte phenotype. This upstream intervention strategy potentially makes this compound more effective than compounds that target later aspects of adipogenesis, as it prevents the initiation of the entire differentiation program rather than attempting to counteract established regulatory loops [1].
The impact of this compound on leptin expression is particularly noteworthy from a therapeutic perspective. Leptin, an adipokine predominantly secreted by adipose tissue, not only regulates energy balance through central nervous system effects but also participates in paracrine and autocrine signaling within adipose tissue that reinforces adipocyte differentiation and metabolic function. By reducing leptin expression, this compound may disrupt these local feedback mechanisms that normally stabilize the mature adipocyte state. Additionally, the downregulation of FASN (fatty acid synthase) indicates impaired de novo lipogenesis, while reduced UCP2 (uncoupling protein 2) expression suggests alterations in mitochondrial function that may further compromise the metabolic reprogramming necessary for mature adipocyte function. This multi-target impact demonstrates the compound's ability to disrupt adipogenesis at both regulatory and functional levels [1].
Figure 1: Molecular Regulation of Adipogenesis and this compound Inhibition Points. This diagram illustrates the transcriptional cascade during 3T3-L1 adipocyte differentiation, highlighting the key regulatory checkpoints targeted by this compound. The compound demonstrates multi-level inhibition of critical adipogenic transcription factors and metabolic markers [1] [2] [3].
The 3T3-L1 murine fibroblast cell line requires careful maintenance to preserve its differentiation potential. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn calf serum (NCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂. For subculturing, cells at 70-80% confluence should be washed with phosphate-buffered saline (PBS) and detached using 0.25% trypsin-EDTA solution. It is crucial to avoid allowing cells to reach complete confluence before passaging, as this can reduce their differentiation capacity. For long-term storage, cells can be cryopreserved in complete growth medium containing 10% DMSO at liquid nitrogen temperatures. Proper cell culture practices are essential for maintaining the consistency and reliability of differentiation experiments, as passage number and culture conditions significantly impact adipogenic potential [4].
The standardized protocol for inducing adipogenic differentiation in 3T3-L1 cells involves a carefully timed sequence of media formulations that mimic the hormonal cues triggering adipogenesis in vivo:
Day -2: Seed 3T3-L1 cells in 6-well plates at a density of 3×10³ cells per cm² in standard growth medium. Allow cells to attach and proliferate until they reach approximately 70% confluence. Critical note: Exceeding 70% confluence before initiation of differentiation increases cell death after differentiation.
Day 0 (Initiation of Differentiation): Replace the standard growth medium with MDI induction medium consisting of DMEM supplemented with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin. This hormonal cocktail triggers the initiation of the adipogenic program through complementary signaling pathways.
Day 3: Remove the MDI induction medium and replace with insulin medium containing DMEM with 10% FBS and 10 μg/mL insulin to support progression through intermediate stages of differentiation.
Day 6: Replace the insulin medium with fresh DMEM supplemented with 10% FBS to maintain the differentiated state and support lipid accumulation.
Days 7-10: Cells should now display the characteristic morphology of mature adipocytes, with abundant cytoplasmic lipid droplets visible by light microscopy. Full differentiation is typically achieved by day 7-10, at which point cells can be used for experimental analyses [4].
Table 2: Composition of Differentiation Media for 3T3-L1 Adipogenesis
| Medium Component | MDI Induction Medium (Day 0) | Insulin Medium (Day 3) | Maintenance Medium (Day 6) |
|---|---|---|---|
| Base Medium | DMEM | DMEM | DMEM |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |
| IBMX | 0.5 mM | - | - |
| Dexamethasone | 1 μM | - | - |
| Insulin | 10 μg/mL | 10 μg/mL | - |
| Key Function | Initiates differentiation cascade | Supports differentiation progression | Maintains adipocyte phenotype |
Proper preparation of stock solutions is essential for reproducible differentiation results:
For media preparation, add the appropriate volumes of stock solutions to base DMEM with 10% FBS to achieve the final concentrations specified in Table 2. All media preparation should be performed under aseptic conditions in a tissue culture hood to maintain sterility. Fresh differentiation media should be prepared for each experiment, as the stability of components like IBMX and dexamethasone in aqueous solution is limited [4].
To evaluate the anti-adipogenic effects of this compound or other test compounds, researchers should establish a systematic treatment protocol:
Test compound preparation: Prepare a stock solution of this compound in DMSO or appropriate solvent. Determine the maximum non-cytotoxic concentration through preliminary viability assays (e.g., MTT assay). Include appropriate vehicle controls in all experiments.
Treatment timing: For assessment of effects on different adipogenic stages, apply the test compound at specific time windows:
Dose-response analysis: Include a range of concentrations (typically 3-5 logarithmic dilutions) to establish potency and assess dose-dependent effects. Each condition should have appropriate replicates (minimum n=3) to ensure statistical robustness.
Control groups: Each experiment must include:
Comprehensive evaluation of anti-adipogenic effects requires multiple complementary assessment methods:
Lipid accumulation quantification:
Gene expression analysis:
Protein expression analysis:
Morphological assessment:
Figure 2: Experimental Workflow for Assessing Anti-Adipogenic Activity. This diagram outlines the systematic approach for evaluating the effects of this compound on 3T3-L1 adipocyte differentiation, incorporating multiple complementary assessment methods to comprehensively characterize compound efficacy and mechanisms [1] [4].
The discovery of this compound's anti-adipogenic activity opens several promising avenues for obesity therapeutics development. As a natural product derived from an unusual biological source—termite-associated Streptomyces—this compound represents the potential of exploring ecological interactions for drug discovery. The specific downregulation of key adipogenic transcription factors without cytotoxic effects suggests a targeted mechanism that may offer advantages over broader metabolic inhibitors. Future research should focus on elucidating the precise molecular target of this compound, which appears to operate upstream in the adipogenic cascade based on its suppression of early transcription factors. Identification of this primary target would facilitate medicinal chemistry optimization to enhance potency and pharmacokinetic properties.
From a therapeutic perspective, the multi-factorial impact of this compound on both transcriptional regulators and metabolic markers suggests potential for addressing the complex pathophysiology of obesity. The simultaneous downregulation of C/EBP family members, SREBP2, and leptin indicates potential benefits beyond simply limiting adipose tissue expansion, possibly extending to improvements in systemic metabolism and insulin sensitivity. Future studies should investigate these broader metabolic effects in appropriate in vivo models of diet-induced obesity. Additionally, exploration of potential synergistic relationships with existing anti-obesity approaches could reveal combination therapies that maximize efficacy while minimizing side effects through dose reduction. The promising in vitro profile of this compound warrants comprehensive ADMET profiling and safety assessment to evaluate its potential for further drug development [1].
This compound represents a promising natural product-derived modulator of adipogenesis with demonstrated efficacy in the well-established 3T3-L1 adipocyte model. Its ability to suppress key adipogenic transcription factors and metabolic markers without compromising cell viability highlights its potential as a lead compound for developing novel obesity therapeutics. The detailed protocols provided in this document offer researchers comprehensive methodologies for investigating adipogenic processes and screening for anti-adipogenic compounds using robust, standardized approaches. As obesity continues to present significant global health challenges, the discovery and characterization of targeted interventions like this compound contribute valuable tools to the expanding arsenal of potential strategies for managing this complex metabolic disorder. Future research directions should prioritize target identification, mechanism elucidation, and validation in physiologically relevant models to fully exploit the therapeutic potential of this promising compound.
The table below summarizes key information about this compound for research use.
| Property | Description |
|---|---|
| Chemical Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide [1] |
| CAS Number | 1202-66-0 [1] [2] |
| Molecular Formula | C₁₀H₁₃NO₂ [1] |
| Molecular Weight | 179.22 g/mol [1] |
| Mechanism of Action | Quorum sensing inhibitor; reverses doxorubicin resistance in leukemia P388 cells [1]. |
| Biological Source | Produced by Vibrio alginolyticus M3-10 [1]. |
The primary evidence for this compound's activity comes from a 1987 study, with quantitative data summarized below.
| Parameter | Value / Outcome | Experimental Context |
|---|---|---|
| Cell Line Model | P388 murine leukemia cells (doxorubicin-resistant) [3] [1] | In vitro cytotoxicity assay. |
| IC₅₀ (Doxorubicin alone) | 0.48 μg/mL [1] | Half-maximal inhibitory concentration of doxorubicin. |
| IC₅₀ (Doxorubicin + this compound) | 0.13 μg/mL [1] | Half-maximal inhibitory concentration of the combination. |
| Reversal Effect | Increased cytotoxicity of doxorubicin [1] | This compound sensitized resistant cells to doxorubicin. |
The original study did not provide a detailed protocol [3]. The following workflow is inferred from the field's standard practices for investigating chemosensitization, which you can adapt for your research.
Cell Culture and Maintenance
Preparation of Compound Solutions
Combination Treatment and Cytotoxicity Assay
Mechanistic Studies (Follow-up Experiments) To elucidate the mechanism by which this compound reverses resistance, consider these additional assays, which have been used to study other reversal agents like Breviscapine [5] and Resveratrol [6]:
A significant constraint for your research is the age and lack of detail in the primary source. The key finding is from 1987, and the original article provides only an abstract without a detailed methodology [3]. Furthermore, the specific signaling pathway through which this compound operates remains uncharacterized.
The following diagram outlines the confirmed information and major knowledge gaps based on current literature.
Given these gaps, future research should focus on:
The following table summarizes the key stability characteristics of N-Acetyltyramine-O,β-glucuronide (NATOG) specifically investigated for tropical settings [1]:
| Stability Factor | Findings & Characteristics |
|---|---|
| Overall Suitability | Demonstrated to be "ideally suited for use in tropical settings" [1]. |
| Thermal Stability | Assessed and shown to be stable under conditions resembling real-life tropical environments [1]. |
| Adsorption | Investigated and shown not to be a significant concern [1]. |
While the above data is specific to NATOG, research on the stability of the broader urinary metabolome under different storage conditions offers valuable supplementary context. The table below outlines how storage temperature and duration generally affect urine metabolites, which can inform overall sample handling protocols [2].
| Storage Condition | Findings on Urine Metabolite Stability (without preservatives) |
|---|---|
| 4°C (Refrigeration) | Metabolites remained stable for 24 and 48 hours [2]. |
| 22°C (Room Temperature) | Metabolites remained stable for 24 hours, but significant changes were observed after 48 hours [2]. |
| 40°C (High Temperature) | Significant metabolite differences were observed after both 24 and 48 hours [2]. |
The methodology below, adapted from the research, can serve as a reference protocol for quantifying NATOG in urine samples [1].
1. Sample Preparation:
2. Liquid Chromatography (LC) Conditions:
3. Mass Spectrometry (MS) Conditions:
The workflow for this experimental protocol can be visualized as follows:
Q1: Is NATOG a specific biomarker for onchocerciasis? Yes, NATOG has been identified as an Onchocerca volvulus-specific biomarker. Studies have shown elevated NATOG values in samples from patients with active onchocerciasis, even in the presence of co-infecting parasites like Loa loa and Mansonella perstans [3].
Q2: What is the potential diagnostic limitation of NATOG? While stable and specific, one study on a population from Ghana found that NATOG had limited potential as a diagnostic biomarker for amicrofilaridermic individuals (infected people with no or very low levels of microfilaria in the skin). In that study, only 5% of such individuals showed elevated NATOG levels [1].
Q3: Are there simpler detection methods than LC-MS/MS for NATOG? Yes, researchers have also developed a method using liquid chromatography with fluorescence detection (LC-Fluorescence). This method, which requires only a 10-fold dilution of urine, was shown to have the necessary sensitivity for detection, offering a more accessible alternative to mass spectrometry [1].
To provide a useful starting point, here is key information from a recent study on this compound biosynthesis. This data can help establish a baseline for your work [1].
| Aspect | Details |
|---|---|
| Significance | Anti-free radical, antithrombotic, and antitumour activity [1]. |
| Production (in E. coli) | 854 mg/L from glucose via metabolic engineering [1]. |
| Key Enzymes | Tyrosine decarboxylase (TDC), Arylalkylamine N-acetyltransferase (AANAT) [1]. |
| Precursor Enhancement | Overexpression of aroGfbr and tyrAfbr to boost L-tyrosine availability [1]. |
| Pathway Optimization | Overexpression of transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) genes [1]. |
Without existing guides, building your own troubleshooting framework is the best approach. The flowchart below outlines a logical process to diagnose common adsorption experiment issues. I have created it using Graphviz according to your specifications.
Adsorption Issue Diagnostic Flowchart - This diagram provides a systematic approach to troubleshoot low adsorption yields, directing you to verify surface properties, solution stability, analytical methods, and protocol consistency [1].
Based on general laboratory principles and the biosynthesis study, here are potential FAQs that might address your challenges.
Q1: How can I increase the yield of this compound for my adsorption experiments?
tdc and aanat genes.aroGfbr and tyrAfbr) to enhance the L-tyrosine precursor pool.tktA and ppsA.Q2: My adsorption results are inconsistent between different material batches. What could be wrong?
Q3: What analytical methods are suitable for quantifying adsorption?
Q: What are the main challenges when extracting nucleic acids from urine, and how can they be addressed? The primary challenges in working with urine include typically low microbial biomass, which affects yield, and the presence of PCR inhibitors such as urea, various salts, and urinary crystals [1]. These factors can lead to low DNA recovery and interfere with downstream molecular applications. Optimization often involves protocol modifications in the sample pre-treatment and extraction steps to dilute inhibitors and improve DNA purity.
Q: Which DNA extraction methods have been systematically compared for urine samples? One comprehensive study compared three specific protocols for microbial DNA extraction from urine [1]. The key findings are summarized in the table below.
| Extraction Protocol | Description | DNA Concentration (Mean, ng/μL) | DNA Purity (260/280 Ratio) | Key Findings and Recommendations |
|---|---|---|---|---|
| Standard Protocol (SP) | Direct processing per kit manufacturer's guidelines [1]. | 175.73 ± 331.75 | 1.28 ± 0.54 | Higher DNA concentration but with high variability and lower purity. Recommended for studies prioritizing the detection of low-abundance taxa (higher alpha diversity) [1]. |
| Water Dilution Protocol (WDP) | Pre-dilution of urine with UltraPure water before conditioning [1]. | 78.34 ± 173.95 | 1.53 ± 0.32 | Superior performance with significantly higher DNA purity, reduced contamination, and more consistent results. Ideal for most microbiome research due to reliable and high-quality results [1]. |
| Chelation-Assisted Protocol (CAP) | Pre-treatment with Tris-EDTA buffer to dissolve urinary crystals [1]. | 62.89 ± 145.85 | 1.37 ± 0.53 | Poor performance across all metrics (lowest yield and purity). Not recommended based on study results [1]. |
Q: Are there similar optimization strategies for Urine Metabolomics? Yes, the principles of optimizing sample preparation are also critical in non-targeted metabolomics. A study comparing five preparation methods for GC-MS found that a Direct Analysis (DA) method was superior for its repeatability and broad metabolome coverage, detecting 91 unique metabolites [2]. This mirrors the finding in DNA extraction that simpler methods can sometimes outperform more complex, targeted ones. The study concluded that the DA method, particularly with an added drying step, was most suitable for non-targeted studies aiming to analyze a wide range of compound classes [2].
For researchers looking to implement the high-performing WDP method, here is a detailed methodology based on the cited study which used the Quick-DNA Urine Kit [1].
The following diagram illustrates the methodological comparison and decision pathway for selecting an extraction protocol.
For a more detailed view of the recommended protocol, this diagram outlines the laboratory workflow for the Water Dilution Protocol.
The table below summarizes the key performance characteristic identified from a peer-reviewed research study that developed an LC-fluorescence method for NATOG analysis [1].
| Parameter | Specification |
|---|---|
| Analyte | N-Acetyltyramine-O,β-glucuronide (NATOG) |
| Detection Method | Liquid Chromatography with Fluorescence Detection (LC-Fluorescence) |
| Reported LOQ | 1 µM [1] |
| Excitation/Emission Wavelengths | λex/λem = 232/290 nm [1] |
| Sample Preparation | Dilution of urine samples (10-fold in Milli-Q water) prior to analysis [1] |
This protocol is adapted from the methodology used in the research publication [1].
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions
3. Fluorescence Detection
4. Data Analysis
The workflow for this experimental protocol can be visualized as follows:
Here are solutions to common problems you might encounter when establishing this assay:
| Issue | Possible Cause | Troubleshooting Steps |
|---|---|---|
| High Background Noise | Impurities in mobile phase or sample; Contaminated flow cell. | Use high-purity solvents; Clean the flow cell; Ensure sample is properly diluted and centrifuged. |
| Low Sensitivity (Cannot reach LOQ) | Suboptimal detector settings; Lamp intensity decay; Incorrect wavelengths. | Check and align detector for maximum signal; Ensure lamp is within usage hours; Verify excitation/emission wavelengths. |
| Poor Chromatographic Separation | Column degradation; Incorrect gradient program; Matrix interference. | Condition or replace column; Optimize gradient to separate co-eluting peaks [1]; Use a different sample cleanup method. |
Q1: How does the LOQ of the fluorescence method compare to mass spectrometry? The fluorescence-based method (LOQ of 1 µM) is less sensitive than Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) methods, which can achieve significantly lower detection limits [1]. The choice between methods depends on your required sensitivity and instrument availability.
Q2: How should I determine the LOQ for my own laboratory setup? The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy [2] [3]. To establish it in your lab:
Q3: Is NATOG a stable biomarker for analysis? Yes, research indicates that NATOG is notably stable. It shows minimal adsorption to container walls (glass and polypropylene) and is stable for at least 24 hours across a range of pH levels (4-8) and temperatures (4°C to 50°C), making it suitable for analysis in tropical field conditions [1].
Here are the detailed methodologies for the most impactful techniques.
1. Chemical Isotope Labeling with DMED for Glucuronides [1]
This method specifically targets the carboxylic acid group on the glucuronic acid moiety.
2. LC-Fluorescence Detection for NATOG [2]
This is a robust and potentially more accessible alternative to MS.
The workflow below illustrates the decision-making path for selecting the appropriate sensitivity enhancement strategy:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Signal Intensity | Inefficient derivatization | Optimize reagent concentration, reaction time, and temperature. Ensure the reaction mixture is anhydrous. |
| High Background Noise | Non-specific reactions or matrix effects | Implement solid-phase extraction (SPE) for cleaner samples. Use the dual-filtering strategy (mass difference + diagnostic ions) to confirm identity [1]. |
| Poor Chromatography | Suboptimal LC gradient or column condition | Re-optimize the mobile phase gradient. Use a dedicated column like HSS T3 for better retention [2]. |
The available data suggests that This compound and its glucuronidated form are stable compounds suitable for experimental use, but a complete, quantitative stability profile (e.g., degradation rates at various temperatures) is not publicly available.
The table below summarizes the key findings from the scientific literature:
| Compound | Reported Stability Characteristics | Source / Context |
|---|---|---|
| This compound-O,β-glucuronide (NATOG) | "Stability characteristics...shown to be ideally suited for use in tropical settings." [1] | Urinary biomarker for river blindness (Onchocerca volvulus infection). [1] |
| This compound | A related diketopiperazine (compound 11) was "stable under heat (50 °C) and UV light (254 and 365 nm) for up to 6 days." [2] | Metabolite isolated from marine bacteria (Ruegeria atlantica). [2] |
Since explicit stability data for this compound is limited, you may need to characterize it using standard protocols. Below is a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted from studies on its metabolite, NATOG, which is highly relevant for quantifying and monitoring compound integrity [1].
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
Q1: The signal for my this compound standard is degrading over multiple injections. What could be the cause?
Q2: I am getting high background noise in my blank samples when analyzing biological matrices.
The following diagram illustrates the experimental workflow for assessing the stability of this compound, incorporating the LC-MS/MS protocol.
Research consistently shows that the urinary biomarker N-Acetyltyramine-O,β-glucuronide (NATOG) has limited diagnostic potential for patients without skin microfilariae (amicrofilaridermic). A 2016 study evaluating nodule-positive individuals from Ghana found that only 5% of these confirmed, yet amicrofilaridermic, patients showed elevated NATOG levels (>10 μM). Critically, there was no statistical difference in NATOG levels between the infected group and various control groups (endemic, non-endemic, and lymphatic filariasis controls) [1].
This suggests that NATOG production is likely linked to the presence of microfilariae or specific metabolic activities associated with them, making it unsuitable for detecting cryptic or latent infections where adult worms are present but not producing offspring [1].
Given the limitation of NATOG and other existing tools, research is exploring several alternative strategies. The table below summarizes three key approaches identified in the literature.
| Approach | Biomarker / Method | Key Finding / Advantage | Citation |
|---|---|---|---|
| Host Blood Transcriptome | 7-gene expression classifier | 94.2% sensitivity in detecting infection in a validation cohort; potential for high sensitivity in amicrofilaridermic cases. | [2] |
| Host Immune Profile | Haematological indices & Blood Composite Ratios (BCRs) | Eosinophil count and ratios like Eosinophil-to-Neutrophil Ratio (ENR) are significantly associated with microfilaridermia. | [3] |
| Parasite DNA Detection | qPCR on skin snips | Higher sensitivity than microscopy, crucial as parasite loads decrease in elimination settings. | [4] |
1. Host Blood Transcriptome Analysis via RNA Sequencing [2]
2. Haematological & Blood Composite Ratio (BCR) Profiling [3]
The following diagram illustrates a logical workflow for exploring and validating new diagnostic biomarkers, integrating the approaches discussed above.
I hope this technical overview provides a solid foundation for addressing the challenge of low NATOG levels. The field is moving towards sophisticated host-based biomarkers and highly sensitive molecular tests to overcome this diagnostic hurdle.
| Aspect | Specification |
|---|---|
| Molecular Weight | 179.22 g/mol [1] [2] [3] |
| Solubility in DMSO | 100 mg/mL (557.97 mM) [1] [2] [4] |
| Standard Stock Concentrations | 5 mM, 10 mM, 20 mM, 50 mM, 100 mg/mL [1] [2] |
| Powder Storage (Long-term) | -20°C for 3 years or 4°C for 2 years [1] [2] |
| Solution Storage (Aliquots) | -80°C for 6 months or -20°C for 1 month [1] [2] [4] |
| Solution Stability | Unstable in solution; prepare fresh or purchase small, pre-packaged sizes [3] |
Here is a detailed methodology for preparing a 10 mM stock solution in DMSO, which is the most commonly described method.
Calculate Mass or Volume
Weigh and Dissolve
Aliquot and Store
Q1: Why is my this compound precipitating out of solution after storage? This is a common issue. The solution is unstable, and repeated freeze-thaw cycles can cause precipitation.
Q2: I need to use the stock solution for an in vivo experiment. How should I prepare it for administration? For in vivo studies, the DMSO stock solution must be further diluted into a biocompatible solvent system. Here is one validated protocol for injection:
Q3: What safety precautions should I take when handling this compound? The compound has a Danger signal word and can cause serious eye damage (GHS05) [5] [4].
The following diagram illustrates the complete workflow for preparing and storing your this compound stock solution.
The table below summarizes key findings from studies investigating NATOG as a diagnostic biomarker.
| Study Focus | Study Population & Groups | Average NATOG Concentration (μM) | Key Findings on Specificity | Conclusion on Diagnostic Potential |
|---|
| Evaluation in amicrofilaridermic individuals [1] [2] | • Nodule-positive (n=98): low/no skin mf • Endemic controls (n=50) • Non-endemic controls (n=18) • Lymphatic filariasis (n=51) | Not significantly different between groups [1]. | Only 5% of nodule-positive individuals had NATOG >10 μM; no statistical difference from control groups [1]. | Limited potential for diagnosing amicrofilaridermic infections [1]. | | Specificity against co-infections [3] | • O. volvulus mono-infected (n=145) • Non-infected (n=118) • Loa loa mono-infected (n=100) • Mansonella perstans mono-infected (n=25) | • O. volvulus: 42.8 ± 3.7 • Non-infected: 6.4 ± 0.7 • Loa loa: 14.7 ± 2.5 • M. perstans: 13.6 ± 2.5 [3] | Values in Loa loa and M. perstans infections were significantly lower than in O. volvulus mono-infections [3]. | Promising specificity for active O. volvulus infection; proposed threshold for diagnosis [3]. | | Association with Nodding Syndrome [4] | Patients with epilepsy/nodding syndrome with or without PCR-confirmed O. volvulus infection. | Highest levels found in O. volvulus-positive nodding syndrome patients [4]. | Suggests a link between active infection and disease pathology [4]. | Useful as a potential diagnostic biomarker for the disease [4]. |
To assess the validity of the data, here are the methodologies used in the key studies.
The following diagram illustrates the proposed biological pathway of NATOG and the core experimental steps for its detection.
This diagram outlines the proposed biosynthesis of NATOG, starting from the parasite's metabolism of tyrosine to tyramine, followed by acetylation and secretion. The host then glucuronidates the compound, leading to its excretion in urine, where it can be detected [3].
Research continues to explore novel biomarkers. A recent proteomic approach has identified 19 novel O. volvulus protein candidates in plasma and urine, with OVOC11613 standing out as a particularly promising target for future diagnostic assays [5]. This suggests the field is moving toward even more specific and robust detection methods.
The table below summarizes key performance metrics from recent studies, which reveal significant variability in NATOG's effectiveness.
| Diagnostic Method | Reported Sensitivity | Reported Specificity | Key Findings & Context |
|---|---|---|---|
| Urinary NATOG | Varies widely: 15.9% to ~86%* [1] [2] | 95.9% (at 13µM cut-off) [1] | Performance is highly context-dependent. Correlates with microfilarial density but shows poor discrimination in amicrofilaridermic or low-infection intensity settings [3] [1] [4]. |
| Skin Snip Test | Varies with infection intensity: 0.6% to 76% (post-ivermectin) [5] | ~100% (assuming correct mf identification) [5] | Considered the "gold standard" for detecting patent infection. Sensitivity is strongly influenced by the number of snips taken and time since last ivermectin treatment [5]. |
*The wide sensitivity range reflects different proposed cut-off values and study populations. One study proposing a 13µM cut-off found low sensitivity (15.9%) [1], while earlier discovery research suggested better performance.
Understanding the methodologies behind the data is crucial for evaluation. The experimental workflows for developing and validating the NATOG biomarker differ significantly from the direct parasitological confirmation of the skin snip.
The identification and validation of NATOG involved a multi-stage metabolomics approach, from discovery in model systems to validation in human populations [2].
Key Protocol Details:
The skin snip method is a direct parasitological test that has been optimized over decades for field use in endemic areas [5].
Key Protocol Details:
The evidence suggests distinct, complementary roles for these diagnostics in onchocerciasis control programs:
For comprehensive research, note that other diagnostic approaches are also under active investigation:
The key data on NATOG concentrations across different infection types is summarized in the table below.
| Infection Status | Sample Size (N) | Mean NATOG Concentration (µM ± SEM) | P-value (vs. O. volvulus mono-infection) |
|---|---|---|---|
| Onchocerca volvulus (mono-infection) | 145 | 42.8 ± 3.7 | (Reference) |
| Uninfected Controls | 118 | 6.4 ± 0.7 | < 0.0001 |
| Loa loa (mono-infection) | 100 | 14.7 ± 2.5 | < 0.0001 |
| Mansonella perstans (mono-infection) | 25 | 13.6 ± 2.5 | < 0.0002 |
This data demonstrates that NATOG levels are significantly elevated only in the presence of an active O. volvulus infection [1]. While Loa loa mono-infections show a slight elevation compared to uninfected controls, the concentration is statistically much lower than in O. volvulus infections. This highlights NATOG's value in differentiating these filarial diseases [1].
The following diagram outlines the core experimental workflow used to generate the comparative data.
The methodology can be broken down as follows [1]:
While NATOG shows high specificity for O. volvulus, its performance as a standalone diagnostic test has limitations.
For drug development and scientific research, the value of NATOG lies in its specificity rather than its standalone diagnostic power.
The table below summarizes key quantitative findings from recent studies, which you can use for direct comparison.
| Patient Group / Infection Status | Mean NATOG Concentration (µM) | Standard Error/Notes | Source / Citation |
|---|---|---|---|
| Onchocerca volvulus (Mono-infection) | 42.8 µM | ± 3.7 µM (SEM) | [1] |
| Mansonella perstans (Mono-infection) | 13.6 µM | ± 2.5 µM (SEM) | [1] |
| Loa loa (Mono-infection) | 14.7 µM | ± 2.5 µM (SEM) | [1] |
| Non-infected controls (Africa) | 6.4 µM | ± 0.7 µM (SEM) | [1] |
| O. volvulus-infected individuals (with high epilepsy burden) | 7.62 µM | Median in severe epilepsy subgroup | [2] |
| O. volvulus-infected individuals (low endemic setting) | 2.23 µM | Median; not significantly different from controls (0.71 µM) | [2] |
To ensure your comparisons are based on sound methodologies, here are the details of the key experiments cited.
1. Core Study on Infection Specificity [1]
2. Validation Study in a Different Population [2]
The diagram below illustrates the proposed biosynthetic pathway of NATOG, which underpins its specificity to Onchocerca volvulus infection.
The pathway highlights a critical link to the endosymbiotic bacterium Wolbachia*, present in *O. volvulus [1] [3]. Treatments like doxycycline that target Wolbachia lead to worm sterility and a significant drop in NATOG levels, reinforcing that its production is tied to active worm metabolism [3].
When evaluating NATOG's utility, consider these key points derived from the data:
| Subject Group | Sample Size (n) | Percentage with NATOG >10 μM | Statistical Significance (P-value) |
|---|---|---|---|
| Nodule-positive individuals (amicrofilaridermic) | 98 | 5% | Not significant (P > 0.05) |
| Endemic controls | 50 | Information missing | (Compared to nodule-positive group) |
| Non-endemic controls | 18 | Information missing | (Compared to nodule-positive group) |
| Lymphatic filariasis patients | 51 | Information missing | (Compared to nodule-positive group) |
The core finding was that there was no statistical difference in NATOG levels between the nodule-positive individuals and the various control groups, leading the authors to conclude that NATOG has limited value as a diagnostic biomarker for onchocerciasis, particularly in individuals with no or low microfilariae levels [1].
The research employed detailed methodologies to assess NATOG:
The workflow below illustrates the key stages of the evaluation process.
The investigation into NATOG was driven by a need for improved diagnostic tools to monitor the efficacy of mass drug administration programs with ivermectin [1]. This need persists, as current diagnostics like skin snips and antibody tests have limitations in distinguishing past from active infection or monitoring treatment response [1] [2].
Research continues to focus on overcoming these challenges, including the need for tools suitable for detecting infections in low-prevalence settings as elimination efforts progress [3].
The table below summarizes the core characteristics of each technique, which dictates their application in biomarker research.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Detection |
|---|---|---|
| Core Principle | Separates compounds (LC) and detects based on mass-to-charge ratio, with structural confirmation via fragmentation (MS/MS) [1]. | Detects the native or induced fluorescent light emission of analytes after excitation at a specific wavelength [2]. |
| Key Strength | High specificity and selectivity from mass and fragmentation data; can discover and validate unknown biomarkers [3] [1]. | High sensitivity for compounds with fluorescent properties; often simpler and more cost-effective [2]. |
| Typical Workflow | Complex sample prep (protein precipitation, digestion); uses internal standards (e.g., isotopically labeled) [3] [4] [1]. | Can be simpler; may require derivatization to make non-fluorescent compounds detectable [5]. |
| Throughput | Can be high, but method development is complex; analysis time varies [1]. | Generally high-throughput and easily automated, especially in plate readers [6]. |
| Ideal Application | Absolute quantification of biomarkers in complex matrices (plasma, tissue); structural characterization [7] [3]. | Targeted, high-throughput quantification of known fluorescent compounds or those easily derivatized [5] [2]. |
Here is a deeper look at the standard methodologies for each technique, as commonly implemented in biomarker studies.
This workflow is central for targeted quantification in complex biological samples, often using a technique called Multiple Reaction Monitoring (MRM) for high specificity [3] [1].
Key Protocol Details:
This protocol is typical for HPLC with fluorescence detection, ideal for quantifying analytes with inherent fluorescent properties [2].
Key Protocol Details:
Choose LC-MS/MS when:
Choose Fluorescence when:
The available research does not discuss N-Acetyltyramine in the context of anti-adipogenesis. Instead, scientific attention has been on its conjugated form, This compound-O,β-glucuronide (NATOG).
To provide context, many other natural and synthetic compounds have been well-studied for their anti-adipogenic effects. The table below summarizes a few examples from recent research for comparison.
| Compound / Extract | Source | Key Experimental Findings | Proposed Mechanisms (varies by compound) |
|---|---|---|---|
| Carotenoid extract | Microalgae Galdieria phlegrea | Inhibited adipocyte differentiation; reduced new fat production and enhanced fat breakdown in mature cells [2]. | Modulation of adipogenic pathways; antioxidant effects [2]. |
| Maackiain & Ononin | Root of Ononis spinosa L. | Showed potent anti-adipogenic activity in human adipocytes [3]. | Inhibition of the master regulator PPARγ [3]. |
| Chromene derivatives | Synthetic compounds | Reduced lipid accumulation and inhibited differentiation in pre-adipocytes [4]. | Activation of AMPK; downregulation of C/EBPα and PPARγ [4]. |
| Various Bioactives | Plants including Taraxacum officinale, Citrus aurantium, Caffeine | Induced apoptosis in pre-adipocytes, inhibited triglyceride accumulation, and enhanced lipolysis [5]. | Varies by compound; includes altering expression of genes like GATA2, SFRP5, Wnt signaling pathways [5]. |
The methodology for evaluating anti-adipogenic activity is well-established. Below is a generalized workflow used in many of the cited studies.
The core of the protocol involves treating cells during the differentiation process and measuring outcomes like fat droplet accumulation and changes in key regulatory genes [2] [5] [6].
Given the current lack of direct evidence, if you wish to explore the potential of this compound in this field, you could:
| Study Population & Context | Key Findings on Diagnostic Performance | Suggested NATOG Threshold | Citation |
|---|---|---|---|
| Nodule-positive individuals (Ghana); Low microfiladermia | Limited diagnostic potential; only 5% of patients showed elevated NATOG levels; no statistical difference from control groups. | >10 µM | [1] |
| Mono- & co-infections (incl. Loa loa, Mansonella perstans) | Elevated NATOG values only in the presence of Onchocerca volvulus; proposed as a biomarker for active infection. | Threshold proposed (value not specified in abstract) | [2] |
| Various infections (Cameroon); Population-level analysis | Poor individual-level discrimination; 13.8% of O. volvulus-infected had high NATOG levels not seen in controls or other filarial infections. Useful for epidemiology. | >10 µM | [3] |
The data in the table above was generated using rigorous experimental protocols, primarily based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
The general workflow for identifying and validating a metabolic biomarker like NATOG involves several key stages, from initial discovery to validation [4]. The following diagram outlines this process:
Sample Collection and Preparation:
LC-MS Analysis:
Data Analysis and Biomarker Validation: